N-Methoxy-2-nitrobenzamide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
63133-13-1 |
|---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
N-methoxy-2-nitrobenzamide |
InChI |
InChI=1S/C8H8N2O4/c1-14-9-8(11)6-4-2-3-5-7(6)10(12)13/h2-5H,1H3,(H,9,11) |
InChI Key |
LNMJXLFWTZUJND-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Physical and chemical properties of "N-Methoxy-2-nitrobenzamide"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the known physical and chemical properties of N-Methoxy-2-nitrobenzamide. Due to the limited availability of data for this specific compound, this document also includes information on closely related analogs, such as N-Methoxy-N-methyl-2-nitrobenzamide, to offer a comparative context for researchers. This guide summarizes available quantitative data, outlines hypothetical experimental protocols for synthesis and characterization, and presents visualizations to aid in understanding its chemical nature.
Introduction
This compound belongs to the class of benzamides, which are compounds containing a benzene ring attached to an amide functional group. The presence of a nitro group at the ortho position and a methoxy group on the amide nitrogen suggests potential for diverse chemical reactivity and biological activity. Compounds within this family are often explored in medicinal chemistry and materials science. This guide aims to consolidate the available scientific information on this compound, acknowledging the current gaps in the literature.
Physicochemical Properties
Comparative Data of Related Compounds
To provide a frame of reference, the following table summarizes the known properties of structurally similar compounds. It is crucial to note that these values are not for this compound and should be used with caution as predictive data.
| Property | N-Methoxy-N-methyl-2-nitrobenzamide | N-Methoxy-N-methylbenzamide | 4-Methoxy-2-nitrobenzoic Acid[1] | 2-Nitrobenzamide[2] |
| CAS Number | 339221-51-1 | 6919-61-5 | 33844-21-2[1] | 610-15-1 |
| Molecular Formula | C₉H₁₀N₂O₄ | C₉H₁₁NO₂ | C₈H₇NO₅ | C₇H₆N₂O₃ |
| Molecular Weight | 210.19 g/mol | 165.19 g/mol | 197.14 g/mol [1] | 166.136 g/mol [2] |
| Melting Point | Not available | Not applicable (liquid at RT) | 196.5-200.5 °C[1] | Not available |
| Boiling Point | Not available | 70 °C at 0.1 mmHg | Not available | Not available |
| Density | Not available | 1.085 g/mL at 25 °C | Not available | Not available |
| Solubility | Not available | Not available | Not available | < 0.1 mg/mL in water at 64°F[2] |
| Appearance | Not available | Liquid | Solid[1] | Beige crystalline powder[2] |
Synthesis and Experimental Protocols
A definitive, peer-reviewed synthesis protocol for this compound has not been identified. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions.
Proposed Synthetic Pathway
A common method for the synthesis of amides is the coupling of a carboxylic acid (or its activated form) with an amine. In this case, 2-nitrobenzoic acid would be reacted with O-methylhydroxylamine.
Caption: Proposed synthesis of this compound.
Hypothetical Experimental Protocol: Amide Coupling
Objective: To synthesize this compound from 2-nitrobenzoic acid and O-methylhydroxylamine hydrochloride.
Materials:
-
2-Nitrobenzoic acid
-
O-Methylhydroxylamine hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrobenzoic acid (1 equivalent) in anhydrous DCM.
-
Add O-methylhydroxylamine hydrochloride (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate container, dissolve the coupling agent (e.g., DCC, 1.1 equivalents) in anhydrous DCM.
-
Slowly add the coupling agent solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound.
Characterization
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for structural elucidation.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amide C=O and N-O stretching vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To determine the melting point and assess purity.
Reactivity and Stability
Specific data on the reactivity and stability of this compound is not available. General predictions can be made based on its functional groups:
-
The nitro group is an electron-withdrawing group and can be reduced to an amine.
-
The amide bond can be hydrolyzed under acidic or basic conditions.
-
The aromatic ring can undergo further electrophilic or nucleophilic substitution, although the existing substituents will direct the position of new groups.
The compound should be stored in a cool, dry place away from strong oxidizing and reducing agents.
Signaling Pathways and Biological Activity
There is no information available in the scientific literature regarding the involvement of this compound in any signaling pathways or its biological activity. Research in this area would be novel.
Conclusion
This compound is a compound for which detailed physical and chemical data is largely absent from the public domain. This technical guide has provided a summary of available information on related compounds to serve as a reference for researchers. A hypothetical synthesis and characterization workflow has been proposed to guide future experimental work. Further research is necessary to fully elucidate the properties and potential applications of this molecule.
Caption: A logical workflow for the synthesis and characterization of this compound.
References
"N-Methoxy-2-nitrobenzamide" CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methoxy-2-nitrobenzamide is a chemical compound with the CAS number 63133-13-1. Its strategic placement of a methoxyamide group and a nitro group on the benzene ring makes it a subject of interest in synthetic organic chemistry and potentially as a precursor or intermediate in the development of novel therapeutic agents. This document provides a detailed overview of its chemical properties, synthesis, and known applications, with a focus on presenting clear, structured data and experimental methodologies.
Chemical and Physical Properties
This compound is a solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| CAS Number | 63133-13-1 |
| Molecular Formula | C₈H₈N₂O₄ |
| Molecular Weight | 196.16 g/mol |
| Melting Point | 90-91 °C[1] |
| Appearance | White to light yellow solid[1] |
Molecular Structure
The molecular structure of this compound consists of a benzamide core with a nitro group at the ortho position (position 2) and a methoxy group attached to the amide nitrogen.
Caption: Molecular structure of this compound.
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
| Nucleus | Solvent | Chemical Shift (δ) in ppm |
| ¹H NMR | CDCl₃ | 9.50 (s, 1H), 8.19 (dd, J = 8.1, 1.2 Hz, 1H), 7.73 (td, J = 7.6, 1.2 Hz, 1H), 7.63 (td, J = 8.1, 1.2 Hz, 1H), 7.55 (dd, J = 7.6, 1.2 Hz, 1H), 3.90 (s, 3H) |
| ¹³C NMR | CDCl₃ | 164.2, 147.1, 133.8, 131.2, 129.7, 124.5, 64.5 |
Note: The specific peak assignments for the aromatic region in the ¹H NMR may vary slightly based on the specific spectrometer and conditions.
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound.
Synthesis via Acylation of Methoxyamine
This protocol describes a general procedure for the synthesis of N-alkoxyamides, which can be applied to produce this compound.[1]
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Procedure:
-
To a solution of methoxyamine hydrochloride in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) and a suitable base (e.g., pyridine or triethylamine) at 0 °C, add 2-nitrobenzoyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield this compound as a solid.
Reduction of the Nitro Group
This compound can be used as a starting material for the synthesis of other compounds. One common reaction is the reduction of the nitro group to an amine.
Experimental Details: A solution of this compound (1.17 g, 5.97 mmol) and palladium on carbon (10% w/w, 0.24 g) in methanol (24 mL) is subjected to a hydrogen atmosphere. The reaction is stirred overnight at room temperature. The completion of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS). After the reaction is complete, the catalyst is removed by filtration, and the filtrate is concentrated to yield the crude 2-amino-N-methoxybenzamide, which can be used in subsequent steps without further purification.[2]
Role in Drug Discovery and Signaling Pathways
While this compound itself is not reported to have direct biological activity, it serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Precursor for Hippo-YAP Pathway Inhibitors
A patent application describes the use of this compound as a starting material in a multi-step synthesis to produce pyrimidine or pyridine derivatives. These derivatives are designed to target the Hippo-YAP signaling pathway, which is implicated in the regulation of cell proliferation and apoptosis and is a target for cancer therapy.[2]
Logical Relationship in a Synthetic Pathway
Caption: Role of this compound as a precursor to Hippo-YAP pathway inhibitors.
Conclusion
This compound is a well-characterized compound with established synthetic routes. While direct applications are not widely reported, its utility as a synthetic intermediate, particularly in the context of developing inhibitors for critical signaling pathways like the Hippo-YAP pathway, underscores its importance in the field of medicinal chemistry and drug discovery. The data and protocols presented in this guide offer a valuable resource for researchers working with this compound.
References
Technical Guide: Solubility and Stability of N-Methoxy-2-nitrobenzamide in Common Laboratory Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Methoxy-2-nitrobenzamide is a chemical compound of interest in various research and development sectors, potentially including medicinal chemistry and materials science. A thorough understanding of its solubility and stability in common laboratory solvents is paramount for its effective handling, formulation, and application. This document outlines the theoretical considerations for its solubility and stability and provides standardized protocols for their experimental determination.
Predicted Solubility Profile
The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and molecular size, as well as the properties of the solvent. This compound contains a polar nitro group and an amide linkage, suggesting potential solubility in polar solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Water | 10.2 | Low | The presence of the nonpolar benzene ring may limit solubility despite polar functional groups. |
| Ethanol | 5.2 | Moderate to High | The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, interacting favorably with the amide and nitro groups. |
| Methanol | 6.6 | Moderate to High | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds. |
| Dimethylformamide (DMF) | 6.4 | High | Another polar aprotic solvent capable of solvating a variety of organic molecules. |
| Acetone | 5.1 | Moderate | A polar aprotic solvent that should offer reasonable solubility. |
| Acetonitrile | 5.8 | Moderate | A polar aprotic solvent with a strong dipole moment. |
| Dichloromethane (DCM) | 3.1 | Moderate to High | A non-polar solvent that can still dissolve many organic compounds. |
| Ethyl Acetate | 4.4 | Moderate | A moderately polar solvent. |
Table 2: Quantitative Solubility Data (Placeholder)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | Data not available | Shake-Flask Method |
| Ethanol | 25 | Data not available | Shake-Flask Method |
| Methanol | 25 | Data not available | Shake-Flask Method |
| DMSO | 25 | Data not available | Shake-Flask Method |
| DMF | 25 | Data not available | Shake-Flask Method |
| Acetone | 25 | Data not available | Shake-Flask Method |
| Acetonitrile | 25 | Data not available | Shake-Flask Method |
Stability Profile
The stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. Potential degradation pathways could involve hydrolysis of the amide bond or reactions involving the nitro group. Stability is typically assessed under various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
Table 3: Stability Assessment of this compound (Placeholder)
| Condition | Duration | Degradation (%) | Degradants Identified |
| 40°C / 75% RH | 4 weeks | Data not available | Data not available |
| 60°C | 2 weeks | Data not available | Data not available |
| Photostability (ICH Q1B) | 1.2 million lux hours | Data not available | Data not available |
| pH 2 (Acidic) | 24 hours | Data not available | Data not available |
| pH 7 (Neutral) | 24 hours | Data not available | Data not available |
| pH 9 (Basic) | 24 hours | Data not available | Data not available |
| Oxidative (3% H₂O₂) | 24 hours | Data not available | Data not available |
Experimental Protocols
Solubility Determination: Shake-Flask Method
The shake-flask method is a common technique for determining equilibrium solubility.[3]
Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation for Analysis: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.
-
Analysis: Carefully withdraw a known aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration in the supernatant.
Stability Assessment: Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways.[1][4]
Workflow for Stability (Forced Degradation) Study
Caption: Workflow for conducting a forced degradation stability study.
Methodology:
-
Preparation: Prepare stock solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Thermal Stress: Incubate the solution at elevated temperatures (e.g., 60°C).
-
Photostability: Expose the solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1]
-
Acid/Base Hydrolysis: Add acid (e.g., HCl to a final concentration of 0.1 N) or base (e.g., NaOH to a final concentration of 0.1 N) to the solution.
-
Oxidative Stress: Add an oxidizing agent (e.g., H₂O₂ to a final concentration of 3%) to the solution.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.
-
Data Evaluation: Calculate the percentage of degradation of this compound and identify and quantify any degradation products. This information helps in elucidating the degradation pathways.
Conclusion
While specific data for this compound is not currently available, this guide provides the necessary framework for researchers to systematically determine its solubility and stability profiles. The outlined experimental protocols for the shake-flask method and forced degradation studies are standard in the pharmaceutical industry and will yield the critical data required for the successful development and application of this compound. It is imperative that all quantitative data be experimentally determined and that stability studies are conducted using validated analytical methods.
References
N-Methoxy-2-nitrobenzamide: A Technical Guide to its Prospective Synthesis and Historical Context
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This document provides a comprehensive overview of N-Methoxy-2-nitrobenzamide, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct historical and experimental data for this specific molecule, this guide focuses on a proposed synthetic pathway derived from established chemical principles and analogous reactions. The information presented herein is intended to serve as a foundational resource for researchers seeking to synthesize and study this compound.
Introduction and Historical Context
The discovery and specific historical synthesis of this compound are not well-documented in publicly available scientific literature. Its structural relative, the N-methoxy-N-methylamide of 2-nitrobenzoic acid (a Weinreb amide), is more commonly cited and commercially available. Weinreb amides are renowned intermediates in organic synthesis, valued for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.
N-Methoxyamides, lacking the N-methyl group, are also valuable synthetic intermediates. They can serve as precursors to hydroxamic acids, which are a class of compounds with a wide range of biological activities, including roles as enzyme inhibitors. The 2-nitrobenzoyl moiety is a common structural motif in medicinal chemistry, and its presence suggests potential applications in drug discovery. The nitro group can act as a bioisostere or be chemically modified, for instance, through reduction to an amine, opening avenues for further molecular elaboration.
Physicochemical Properties
Quantitative data for the starting material, 2-nitrobenzoic acid, is crucial for planning the synthesis of this compound.
| Property | Value |
| For 2-Nitrobenzoic Acid | |
| Molecular Formula | C₇H₅NO₄ |
| Molecular Weight | 167.12 g/mol |
| Melting Point | 146-148 °C |
| Appearance | White to yellowish crystalline powder |
Note: Physicochemical properties for the target compound, this compound, would need to be determined experimentally upon successful synthesis.
Proposed Synthesis of this compound
The most chemically sound and direct approach to synthesize this compound is through the coupling of 2-nitrobenzoic acid with methoxyamine hydrochloride. This reaction typically requires the activation of the carboxylic acid group to facilitate amide bond formation. A common and effective method for this is the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.
General Reaction Scheme
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Prospective)
This protocol is a proposed methodology and has not been experimentally validated. Optimization of reaction conditions may be necessary to achieve a desirable yield and purity.
Materials:
-
2-Nitrobenzoic acid
-
Methoxyamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-nitrobenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and methoxyamine hydrochloride (1.2 eq).
-
Solvent Addition: Dissolve the solids in anhydrous dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to neutralize the hydrochloride salt and the carboxylic acid.
-
Coupling Agent Addition: Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
If using CH₂Cl₂, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
If using DMF, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic extracts as described above.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Potential Signaling Pathways and Biological Applications
While no specific biological activities or signaling pathways have been attributed to this compound in the available literature, its structural components suggest potential areas of investigation. As mentioned, hydroxamic acids, which can be derived from N-methoxyamides, are known inhibitors of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). Therefore, this compound could be a valuable intermediate in the synthesis of novel enzyme inhibitors.
The nitroaromatic group is also of interest in drug development, particularly in the context of hypoxia-activated prodrugs. The nitro group can be selectively reduced to a cytotoxic amine under the hypoxic conditions characteristic of solid tumors.
Logical Relationship Diagram
Quantum Chemical Calculations on N-Methoxy-2-nitrobenzamide: A Technical Overview
Researchers, scientists, and professionals in drug development are increasingly leveraging computational chemistry to predict molecular properties and guide experimental work. This guide provides a technical overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to the study of N-Methoxy-2-nitrobenzamide. While direct, comprehensive studies on this specific molecule are not extensively available in the public domain, this document outlines the established theoretical framework and methodologies used for similar molecular systems, providing a roadmap for future research.
Quantum chemical calculations offer a powerful lens through which to examine the electronic structure, reactivity, and spectroscopic properties of molecules. For a compound like this compound, these methods can elucidate the interplay between the electron-withdrawing nitro group and the electron-donating methoxy group, which are crucial for understanding its potential biological activity and chemical behavior.
Theoretical Framework: Density Functional Theory (DFT)
At the core of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT). This approach is favored for its balance of computational cost and accuracy. The choice of functional and basis set is critical for obtaining reliable results. A commonly employed combination for molecules of this type is the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide good agreement with experimental data for related compounds.[1]
Key Areas of Investigation
Quantum chemical studies on molecules analogous to this compound typically focus on several key areas:
-
Molecular Geometry Optimization: The first step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This optimized geometry corresponds to the minimum energy structure on the potential energy surface. The calculated bond lengths, bond angles, and dihedral angles can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational method.[1]
-
Vibrational Analysis: Following geometry optimization, a frequency calculation is performed. The resulting vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. This analysis helps in the assignment of spectral bands to specific molecular motions and confirms that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[2] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and polarizability.[2][3] A smaller gap suggests higher reactivity.[2] For molecules with both electron-donating and electron-withdrawing groups, the distribution of these orbitals can reveal potential sites for electrophilic and nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution within a molecule.[4] It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.[4] Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.[5] This analysis can quantify the stabilization energies associated with these interactions, offering a deeper understanding of the electronic structure.
Hypothetical Computational Workflow
A typical computational workflow for studying this compound using DFT would involve the following steps.
Figure 1: A generalized workflow for the quantum chemical analysis of a molecule like this compound.
Experimental Protocols: A General Approach
Synthesis of Benzamide Derivatives
A common method for the synthesis of benzamides is the reaction of a corresponding benzoyl chloride with an appropriate amine or hydroxylamine derivative. For this compound, this would likely involve the reaction of 2-nitrobenzoyl chloride with methoxyamine.
General Protocol:
-
Dissolve 2-nitrobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add a solution of methoxyamine and a non-nucleophilic base (e.g., triethylamine or pyridine) dropwise to the cooled solution with stirring. The base is necessary to neutralize the HCl byproduct.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
Quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Characterization
To confirm the structure of the synthesized compound and to provide data for comparison with computational results, the following spectroscopic techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and integration values provide a detailed picture of the molecular structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The vibrational frequencies of characteristic bonds (e.g., C=O, N-O, C-N, C-O) can be compared with the calculated frequencies from DFT.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.
Data Presentation: A Template for Future Research
Should experimental and computational data for this compound become available, it is recommended to present the quantitative findings in clearly structured tables for easy comparison. Below are templates for presenting key computational data.
Table 1: Calculated Geometric Parameters
| Parameter | Bond/Angle | Calculated Value | Experimental Value |
| Bond Length (Å) | C1-C2 | Value | Value |
| C=O | Value | Value | |
| N-O (methoxy) | Value | Value | |
| N-O (nitro) | Value | Value | |
| Bond Angle (°) | C1-C2-C3 | Value | Value |
| O=C-N | Value | Value | |
| Dihedral Angle (°) | C1-C2-C3-C4 | Value | Value |
Table 2: Frontier Molecular Orbital Properties
| Parameter | Energy (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
Table 3: Calculated Global Reactivity Descriptors
| Descriptor | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
| Chemical Hardness | Value |
| Chemical Potential | Value |
| Electrophilicity Index | Value |
Conclusion
The quantum chemical study of this compound, guided by the principles of Density Functional Theory, holds the potential to provide significant insights into its molecular structure, reactivity, and electronic properties. While specific research on this molecule is currently limited, the established methodologies and workflows applied to analogous systems offer a clear and robust framework for future investigations. The combination of theoretical calculations with experimental synthesis and characterization will be crucial for a comprehensive understanding of this compound and for unlocking its potential in various fields, including drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. malayajournal.org [malayajournal.org]
- 4. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Precautionary Technical Guide for N-Methoxy-2-nitrobenzamide and Structurally Related Compounds
Disclaimer: A specific Material Safety Data Sheet (MSDS) for N-Methoxy-2-nitrobenzamide (CAS No. 63133-13-1) was not publicly available at the time of this writing. The following information is compiled from data on structurally similar compounds, including other nitrobenzamides and nitrobenzoic acids. This guide should be used for precautionary purposes only and does not replace a substance-specific risk assessment. Researchers, scientists, and drug development professionals should exercise caution and handle this compound with the assumption that it may possess hazards similar to related compounds until a formal safety assessment is complete.
Hazard Identification and Classification
Based on data from related nitroaromatic compounds, this compound is anticipated to be classified as hazardous. The primary concerns are irritation to the skin and eyes, and potential respiratory tract irritation.
Table 1: Hazard Classification of Structurally Similar Compounds
| Hazard Class | Hazard Category | Applicable to Similar Compounds |
| Skin Corrosion/Irritation | Category 2 | 5-Methoxy-2-nitrobenzoic acid, 4-Methoxy-3-nitrobenzamide |
| Serious Eye Damage/Eye Irritation | Category 2 | 5-Methoxy-2-nitrobenzoic acid, 4-Methoxy-3-nitrobenzamide |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 | 5-Methoxy-2-nitrobenzoic acid, 4-Methoxy-3-nitrobenzamide |
GHS Label Elements (Predicted):
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
-
Physical and Chemical Properties
No specific experimental data for the physical and chemical properties of this compound were found. The following table presents data for a related compound, methyl 2-nitrobenzoate, to provide an estimation.
Table 2: Physical and Chemical Properties of Methyl 2-Nitrobenzoate (CAS No. 606-27-9)[2]
| Property | Value |
| Molecular Formula | C8H7NO4 |
| Molecular Weight | 181.15 g/mol |
| Appearance | Liquid or solid |
| Melting Point | -13 °C |
| Boiling Point | 104-106 °C (at 0.1 torr) |
| Flash Point | >230 °F |
| Density | 1.28 g/cm³ |
| Refractive Index | n20/D 1.534 (lit.) |
Experimental Protocols (Generalized)
Detailed experimental protocols for this compound are not available. However, standard toxicological and safety assessments would likely follow OECD guidelines.
General Protocol for In Vitro Skin Irritation Testing (Based on OECD TG 439):
-
Test System: Reconstituted human epidermis (RhE) model.
-
Procedure:
-
A small amount of the test chemical is applied topically to the skin tissue model.
-
The chemical is left in contact with the tissue for a specified period (e.g., 60 minutes).
-
The tissue is then rinsed and incubated for a post-exposure period (e.g., 42 hours).
-
Cell viability is assessed using a quantitative assay (e.g., MTT assay).
-
-
Interpretation: A reduction in cell viability below a defined threshold (e.g., 50%) indicates that the substance is an irritant.
Handling, Storage, and First Aid
The following recommendations are based on best practices for handling potentially hazardous research chemicals and information available for similar compounds.
Table 3: Handling, Storage, and First Aid Recommendations
| Aspect | Recommendation |
| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin and eyes. Do not breathe dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Wash hands thoroughly after handling.[1][3] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[1][3] |
| First Aid: Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothes and shoes. Get medical attention if irritation develops or persists.[1] |
| First Aid: Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| First Aid: Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |
| First Aid: Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1] |
Logical Relationships and Workflows
The following diagrams illustrate the general workflow for chemical safety assessment and the logical relationship of precautionary measures.
References
Commercial Availability and Synthetic Guidelines for N-Methoxy-2-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthetic protocols for N-Methoxy-2-nitrobenzamide, a key chemical intermediate. The information is intended to assist researchers and professionals in sourcing this compound and in its laboratory-scale synthesis.
Commercial Suppliers
This compound (CAS No. 339221-51-1) is available from a variety of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing a comparative overview of purity and available quantities.
| Supplier | Product Number | Purity | Package Sizes |
| Amadis Chemical | AC-4048 | >95% | 1g, 5g, 10g, 25g, 100g |
| BLDpharm | BD215139 | 95% | 1g, 5g, 25g |
| CymitQuimica | 10-F438246 | >95% | 100mg, 250mg, 500mg, 1g, 2g, 5g |
| Angene Chemical | AG00CLZJ | >98% | 1g, 5g, 10g, 25g, 100g, 500g |
| EON Biotech | EON-0023478 | >97% | 1g, 5g, 10g, 25g |
| Chemsrc | CS-0078145 | 98% | 1g, 5g, 10g, 25g, 100g |
Synthesis of this compound
This compound is commonly synthesized via the Weinreb amide synthesis, a reliable method for forming amides from acyl chlorides. The following protocol is based on established procedures for this type of transformation.
Experimental Protocol: Synthesis from 2-Nitrobenzoyl Chloride
Materials:
-
2-Nitrobenzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (TEA) or a suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane. Cool the solution in an ice bath.
-
Base Addition: Slowly add triethylamine (2.2 equivalents) to the cooled solution. Stir the mixture for 10-15 minutes.
-
Acyl Chloride Addition: Dissolve 2-nitrobenzoyl chloride (1.0 equivalent) in dichloromethane in a separate flask. Add this solution dropwise to the cooled reaction mixture containing N,O-dimethylhydroxylamine hydrochloride and triethylamine.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent, to yield this compound as a solid. A reported yield for this synthesis is 85%.[1]
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound from 2-nitrobenzoyl chloride.
Caption: Experimental workflow for the synthesis of this compound.
References
Methodological & Application
Application Note and Experimental Protocol: Reduction of N-Methoxy-2-nitrobenzamide
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed experimental protocol for the reduction of N-Methoxy-2-nitrobenzamide to 2-amino-N-methoxybenzamide. It includes a summary of common reduction methods, a step-by-step procedure for a recommended method, and a workflow diagram.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. The resulting aromatic amines are versatile intermediates. This compound possesses both a nitro group and a methoxyamide functional group. The selective reduction of the nitro group to an amine without affecting the amide linkage is crucial. A variety of reagents and conditions are available for this transformation, with the choice depending on factors such as chemoselectivity, reaction conditions, and scalability.
Common methods for the reduction of nitroarenes include:
-
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.[1] It is often a clean and efficient method but requires specialized equipment for handling hydrogen gas.
-
Metal-Acid Systems: Reagents like iron (Fe) in the presence of hydrochloric acid (HCl) or acetic acid are widely used for nitro group reductions.[1][2] These methods are generally cost-effective, robust, and offer good chemoselectivity.
-
Stannous Chloride (SnCl₂): Tin(II) chloride is a mild and effective reducing agent for nitroarenes, often used in acidic media.[1][3][4] It is known for its high chemoselectivity, making it suitable for substrates with other reducible functional groups.[4]
-
Other Reducing Agents: A variety of other reagents can effect this transformation, including sodium dithionite (Na₂S₂O₄), zinc dust in the presence of ammonium chloride, and transfer hydrogenation methods.[5][6]
For the reduction of this compound, a method with high chemoselectivity for the nitro group is preferred to avoid cleavage or reduction of the N-methoxyamide moiety. The iron/hydrochloric acid (Fe/HCl) system is a reliable and frequently employed method for such selective reductions.
Data Presentation: Comparison of Common Nitroarene Reduction Methods
| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages | Relevant Citations |
| H₂/Pd-C | H₂ balloon or pressure, Methanol or Ethanol solvent, Room Temp. | High yield, clean reaction, catalyst can be recycled. | Requires specialized hydrogenation equipment, potential for over-reduction of other functional groups. | [1] |
| Fe/HCl or Fe/NH₄Cl | Ethanol/Water or Acetic Acid solvent, Heating (reflux). | Inexpensive, high chemoselectivity for nitro groups, robust and scalable. | Requires acidic conditions, workup can be tedious to remove iron salts. | [1][2] |
| SnCl₂·2H₂O/HCl | Ethanol or Ethyl Acetate solvent, Heating. | Mild conditions, excellent chemoselectivity for nitro groups. | Stoichiometric amounts of tin salts are produced as waste. | [1][3][4] |
| Zn/AcOH or Zn/NH₄Cl | Acetic Acid or aqueous solvent, Room Temp. to heating. | Mild and effective for many substrates. | Can sometimes lead to side reactions, waste generation. | [1][6] |
Experimental Protocol: Reduction of this compound using Fe/HCl
This protocol details the reduction of the nitro group of this compound to the corresponding amine using iron powder in the presence of hydrochloric acid.
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water (deionized)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Filter funnel and filter paper (or Celite)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 to 2:1 ratio).
-
Addition of Reagents: To the stirring suspension, add iron powder (typically 5-10 equivalents).
-
Initiation of Reaction: Slowly add concentrated hydrochloric acid (a catalytic amount, e.g., 0.2-0.5 equivalents) to the mixture. The reaction is often exothermic.
-
Reaction Progress: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8. Be cautious as CO₂ evolution will cause foaming.
-
Work-up - Filtration: Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.
-
Work-up - Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Work-up - Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-amino-N-methoxybenzamide.
-
Purification: The crude product can be purified further by recrystallization or column chromatography on silica gel if necessary.
Visualization
Signaling Pathway Diagram
Caption: Reaction pathway for the reduction of this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the reduction experiment.
References
Application Notes and Protocols: The Potential of N-Methoxy-2-nitrobenzamide in the Synthesis of Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and materials. The development of efficient and versatile synthetic routes to these structures is a cornerstone of modern medicinal and organic chemistry. While a diverse range of precursors are utilized, this document explores the potential synthetic utility of N-Methoxy-2-nitrobenzamide as a precursor for nitrogen-containing heterocycles. Although direct literature precedent for this specific starting material is limited, by examining the known reactivity of its constituent functional groups—the N-methoxy amide (Weinreb amide) and the 2-nitroaryl moiety—we can extrapolate potential synthetic pathways and provide detailed protocols for analogous transformations. This document serves as a practical guide for researchers looking to explore this and related substrates in their synthetic endeavors.
The primary transformation envisioned for this compound is a reductive cyclization. This common strategy involves the reduction of the nitro group to an amine, which then undergoes an intramolecular reaction with the adjacent amide functionality to form a heterocyclic ring system, such as a quinazolinone. The N-methoxy group can potentially influence the reaction pathway and may serve as a useful handle for subsequent transformations.
Proposed Synthetic Pathway: Reductive Cyclization
The most probable synthetic application of this compound is its conversion to a 3-methoxy-2,3-dihydroquinazolin-4(1H)-one through a reductive cyclization. This transformation involves the initial reduction of the nitro group to an aniline, followed by an intramolecular cyclization.
Caption: Proposed reaction pathway for this compound.
Data Presentation: Methods for Nitro Group Reduction
A variety of methods are available for the reduction of aromatic nitro groups to amines, a key step in the proposed cyclization. The choice of reagent is often dictated by the presence of other functional groups in the molecule. Below is a summary of common reduction methods that could be applicable to this compound.
| Reduction Method | Reagents and Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, EtOH or EtOAc, room temperature, atmospheric pressure | Clean reaction, high yields, readily available catalyst. | May reduce other functional groups (e.g., alkenes, alkynes). |
| Iron in Acidic Media | Fe powder, acetic acid or NH₄Cl, EtOH/H₂O, reflux | Inexpensive, chemoselective for the nitro group.[1][2][3] | Requires stoichiometric amounts of metal, acidic conditions. |
| Sodium Dithionite | Na₂S₂O₄, DMF/H₂O, 90 °C | Mild conditions, can be used in one-pot procedures.[4] | Can sometimes lead to over-reduction or side products. |
| Tin(II) Chloride | SnCl₂, HCl, EtOH, reflux | Effective for a wide range of substrates.[2] | Generates tin-based waste products. |
Experimental Protocols
While a specific protocol for this compound is not available, the following detailed procedures for analogous transformations of 2-nitrobenzamides can serve as a starting point for experimental design.
Protocol 1: Reductive Cyclization of a 2-Nitrobenzamide using Iron
This protocol is adapted from general procedures for the reduction of nitroarenes using iron powder, which is known for its chemoselectivity.[1][3]
Materials:
-
2-Nitrobenzamide substrate (1.0 eq)
-
Iron powder (4.0 eq)
-
Ammonium chloride (1.0 eq)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-nitrobenzamide substrate, ethanol, and water (typically in a 4:1 to 2:1 ratio).
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the aqueous residue with ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired quinazolinone.
Protocol 2: One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides using Sodium Dithionite
This protocol is based on the work of López et al. for the one-pot synthesis of quinazolinones from 2-nitrobenzamides and aldehydes.[4]
Materials:
-
2-Nitrobenzamide (1.0 eq)
-
Aldehyde (1.2 eq)
-
Sodium dithionite (3.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the 2-nitrobenzamide and the aldehyde in a 9:1 mixture of DMF and water.
-
Add sodium dithionite to the solution.
-
Heat the reaction mixture to 90 °C for 5 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow for Reductive Cyclization
Caption: A generalized workflow for the synthesis of heterocycles.
Logical Relationship of Components in Reductive Cyclization
Caption: Relationship between reactants in the proposed synthesis.
Conclusion
While "this compound" is not a widely documented starting material, its chemical structure suggests a high potential for the synthesis of nitrogen-containing heterocycles through reductive cyclization. The protocols and data presented here for analogous compounds provide a strong foundation for researchers to begin exploring its reactivity. The chemoselective reduction of the nitro group in the presence of the N-methoxy amide functionality is a key consideration, and the choice of reducing agent will be critical to the success of this synthetic strategy. The development of novel synthetic routes from readily accessible starting materials is of paramount importance in drug discovery and development, and "this compound" represents an intriguing, yet underexplored, building block.
References
Application of "N-Methoxy-2-nitrobenzamide" in Solid-Phase Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
While "N-Methoxy-2-nitrobenzamide" is not extensively documented as a commercially available, pre-functionalized resin for solid-phase synthesis, its structure is highly suggestive of a potent safety-catch linker . The application notes and protocols provided herein are based on the established principles of safety-catch linkers that utilize a nitro group for stabilization and subsequent reductive activation for cleavage. This document outlines a plausible and chemically sound application of an this compound-derived linker for solid-phase organic synthesis (SPOS).
Application Notes
Introduction to this compound (NMNB) as a Safety-Catch Linker
In the landscape of solid-phase organic synthesis, linkers that connect a nascent molecule to a solid support are of paramount importance. The choice of linker dictates the conditions under which the final product can be liberated from the resin. "Safety-catch" linkers represent an advanced strategy, necessitating a distinct chemical activation step before cleavage can proceed. This dual-step release mechanism imparts superior stability to the linker throughout the synthetic sequence, allowing for a broader range of reaction conditions to be employed.
The hypothetical This compound (NMNB) linker embodies the principles of a safety-catch system. The foundational concept is the stabilizing effect of the electron-withdrawing nitro group on the amide bond that anchors the synthesized molecule. This stability can be deliberately reversed by the chemical reduction of the nitro group to an electron-donating amino group, which in turn labilizes the amide bond for cleavage under mild conditions.
Principle of the NMNB Safety-Catch Linker Strategy
-
Immobilization: The synthesis commences with the covalent attachment of the initial building block to the NMNB linker, which is pre-attached to a solid support such as polystyrene resin.
-
Elaboration: The desired molecule is constructed stepwise on the solid support. The NMNB linker is engineered to be robust and withstand the diverse reaction conditions encountered during the synthesis.
-
Activation: The "safety-catch" is disengaged through the selective reduction of the nitro moiety to an amine. This is the pivotal activation step.
-
Cleavage: The transformation of the nitro group to an amine fundamentally alters the electronic landscape of the aromatic ring. This change renders the amide bond susceptible to cleavage under mild acidic conditions, thereby releasing the final product into solution.
Advantages of the NMNB Safety-Catch Approach
-
Orthogonality: The cleavage protocol is orthogonal to many protecting group strategies commonly used in SPOS, providing greater synthetic flexibility.
-
Enhanced Stability: The linker exhibits resilience to a wide array of acidic and basic conditions often employed in both peptide and small molecule synthesis.
-
Traceless Potential: With judicious design of the attachment point and cleavage strategy, the NMNB linker can be configured to be "traceless," leaving no residual linker atoms on the final product.
Experimental Protocols
Protocol 1: Immobilization of the First Building Block
This protocol details the attachment of an initial building block (e.g., an Fmoc-protected amino acid) to the NMNB-functionalized resin.
Materials:
-
NMNB-Resin
-
Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
In a reaction vessel, swell the NMNB-Resin (1.0 g, nominal loading of 1.0 mmol/g) in DMF (10 mL) for 1 hour with gentle agitation.
-
Wash the resin with DMF (3 x 10 mL).
-
In a separate flask, dissolve the Fmoc-protected amino acid (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate at room temperature for 4 hours.
-
Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Dry the resin under high vacuum.
-
Quantify the loading by treating a small, weighed sample of the resin with 20% piperidine in DMF and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct at 301 nm.
Protocol 2: Synthetic Elaboration (Iterative Cycle)
This protocol describes the iterative steps for elongating the molecule on the solid support.
Procedure:
-
Fmoc Deprotection: Treat the resin-bound substrate with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
Coupling: In a separate flask, activate the subsequent Fmoc-protected building block (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add the activated building block solution to the resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat this deprotection and coupling cycle for all remaining building blocks.
Protocol 3: Activation and Cleavage of the Final Product
This protocol details the two-step release of the synthesized molecule from the solid support.
Activation (Nitro Group Reduction):
-
Swell the resin-bound final product in DMF.
-
Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (10 equivalents) in DMF.
-
Add the SnCl₂ solution to the resin and agitate at room temperature for 12 hours.
-
Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove excess reagents.
Cleavage:
-
Treat the activated (amine form) resin with a cleavage cocktail of 5% trifluoroacetic acid (TFA) in DCM (10 mL) for 1 hour.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with an additional portion of DCM (2 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the product as required, typically by high-performance liquid chromatography (HPLC).
Data Presentation
The following table presents hypothetical data to illustrate the optimization of cleavage conditions for an NMNB-type linker.
Table 1: Illustrative Cleavage Conditions and Outcomes
| Entry | Activation Reagent (eq.) | Cleavage Condition | Time (h) | Yield (%) | Purity (%) |
| 1 | SnCl₂·2H₂O (10) | 5% TFA in DCM | 1 | 88 | 94 |
| 2 | SnCl₂·2H₂O (5) | 5% TFA in DCM | 1 | 75 | 91 |
| 3 | Na₂S₂O₄ (10) in DMF/H₂O | 2% TFA in DCM | 2 | 72 | 89 |
| 4 | H₂, Pd/C in THF | 10% Acetic Acid in DCM | 6 | 65 | 85 |
Disclaimer: The data presented in this table is for illustrative purposes only and is not derived from empirical studies on a specific "this compound" linker.
Visualizations
Diagram 1: General Workflow for SPOS with an NMNB Linker
Caption: A generalized workflow for solid-phase synthesis using the NMNB safety-catch linker.
Diagram 2: Logical Framework of the NMNB Safety-Catch Strategy
Caption: The logical progression of the NMNB safety-catch linker from a stable to an activated state for product release.
Diagram 3: Activation and Cleavage Pathway
Caption: A pathway diagram illustrating the activation and subsequent cleavage of the NMNB linker.
Safety Information
-
General Handling: As with all nitroaromatic compounds, this compound and its derivatives should be handled with care to prevent inhalation, ingestion, and dermal contact, as they can be irritants.[1][2][3]
-
Reagent-Specific Precautions:
-
DIC: A known potent allergen and sensitizer. It should be handled exclusively in a well-ventilated chemical fume hood.
-
TFA: A highly corrosive acid. Always use within a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Piperidine: A toxic and flammable liquid. Its use should be restricted to a chemical fume hood.
-
Tin(II) chloride: A corrosive solid that can cause severe burns. Handle with appropriate care.
-
-
Standard Laboratory Practices: Before commencing any experimental work, consult the Safety Data Sheet (SDS) for each chemical.[1][2][3] Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1][2][3] All manipulations should be performed in a well-ventilated laboratory environment, preferably within a certified chemical fume hood.[1][2]
References
Application Notes and Protocols: Palladium-Catalyzed Hydrogenation of N-Methoxy-2-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of nitroaromatic compounds is a fundamental transformation in organic synthesis, providing a crucial route to aromatic amines, which are versatile intermediates in the pharmaceutical, agrochemical, and materials science industries. Among the various methods available, palladium-catalyzed hydrogenation stands out for its efficiency, selectivity, and generally mild reaction conditions. This document provides detailed application notes and a representative protocol for the palladium-catalyzed hydrogenation of N-Methoxy-2-nitrobenzamide to yield 2-amino-N-methoxybenzamide, a valuable building block in medicinal chemistry.
Reaction Overview
The palladium-catalyzed hydrogenation of this compound involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The N-methoxyamide functional group is generally stable under these conditions.
Reaction Scheme:
Data Presentation
Table 1: Representative Reaction Parameters for the Hydrogenation of a Substituted Nitrobenzamide
| Parameter | Value | Reference |
| Substrate | 4-methoxy-2-nitro-benzamide | [1] |
| Catalyst | Raney-Nickel | [1] |
| Solvent | Ethanol (EtOH) | [1] |
| Pressure | 50 psi | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 48 hours | [1] |
| Yield | 95% | [1] |
Experimental Protocols
The following is a detailed, representative protocol for the palladium-catalyzed hydrogenation of this compound. This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet with water
-
Ethanol (EtOH), anhydrous
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂) or Argon gas (Ar)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Dissolve the substrate in a suitable volume of ethanol (e.g., 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (N₂ or Ar). The catalyst loading can typically range from 1 to 10 mol% of palladium relative to the substrate.
-
-
Hydrogenation:
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Evacuate the flask and introduce hydrogen gas to the desired pressure (typically 1-4 atm or using a hydrogen balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reaction vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Palladium on carbon can be pyrophoric when dry. Do not allow the catalyst to dry on the filter paper. Wash the filter cake with ethanol.
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude 2-amino-N-methoxybenzamide can be purified by recrystallization or column chromatography on silica gel if necessary.
-
Visualizations
Diagram 1: Experimental Workflow for Palladium-Catalyzed Hydrogenation
A schematic overview of the experimental workflow for the hydrogenation of this compound.
Diagram 2: Logical Relationship of Reaction Components and Steps
The logical relationship between reactants, conditions, process, and the final product.
References
Application Notes & Protocols for the Analytical Determination of N-Methoxy-2-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methoxy-2-nitrobenzamide is a chemical compound that may be utilized as an intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Accurate and precise analytical methods are crucial for its detection and quantification to ensure the quality and purity of starting materials, to monitor reaction progress, and for quality control of final products. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), catering to different sensitivity and selectivity requirements.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₈H₈N₂O₄ |
| Molecular Weight | 196.16 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO). |
| UV Absorption | Expected to absorb in the UV range due to the nitroaromatic chromophore, with an estimated λmax around 258 nm. |
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the analytical methods described herein. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: HPLC-UV Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 µg/mL - 100 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98% - 102% |
Table 2: LC-MS/MS Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.05 ng/mL - 100 ng/mL |
| Limit of Detection (LOD) | 0.015 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 97% - 105% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for routine quantification of this compound in samples with expected concentrations in the µg/mL range.
1. Materials and Reagents
-
This compound analytical standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ultrapure water (18.2 MΩ·cm)
-
HPLC-grade formic acid
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Preparation of Solutions
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to achieve concentrations from 0.1 µg/mL to 100 µg/mL.
4. HPLC Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 258 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
5. Sample Preparation
-
Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
6. Data Analysis
-
Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Perform a linear regression analysis on the calibration curve.
-
Quantify the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for trace-level detection and quantification of this compound, offering high selectivity and sensitivity.
1. Materials and Reagents
-
This compound analytical standard
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade formic acid
-
0.22 µm syringe filters
2. Instrumentation
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
3. Preparation of Solutions
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of Mobile Phase A and B to prepare calibration standards ranging from 0.05 ng/mL to 100 ng/mL.
4. LC-MS/MS Conditions
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 5.0 5 95 6.0 5 95 6.1 95 5 | 8.0 | 95 | 5 |
-
Mass Spectrometer Settings (to be optimized):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (Q1): m/z 197.05 [M+H]⁺
-
Product Ions (Q3): To be determined by infusion of a standard solution. Likely fragments would result from the loss of methoxy (-OCH₃) or nitro (-NO₂) groups.
-
Collision Energy: To be optimized for each transition.
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~150 °C
-
Desolvation Temperature: ~400 °C
-
5. Sample Preparation
-
Dissolve and dilute the sample in a 50:50 mixture of Mobile Phase A and B to an estimated concentration within the calibration range.
-
Vortex thoroughly.
-
Filter the solution through a 0.22 µm syringe filter into an LC-MS vial.
6. Data Analysis
-
Create a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) or peak area of the standards against their concentrations.
-
Use the appropriate regression model (e.g., linear, weighted linear) to fit the data.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Application Notes and Protocols: N-Methoxy-2-nitrobenzamide Derivatives in Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protecting groups are fundamental tools in multi-step organic synthesis, enabling chemists to selectively mask a reactive functional group to prevent it from participating in a reaction, and then to unmask it in a subsequent step. This document provides detailed application notes and protocols for the use of N-methoxy-2-nitrobenzamide derivatives as a photolabile protecting group for primary and secondary amines. This strategy is based on the well-established chemistry of ortho-nitrobenzyl (ONB) protecting groups, which are known for their clean, light-induced cleavage under neutral conditions.
The this compound (MeO-NONBA) protecting group offers a conceptually similar approach, where an amine is protected as an amide derivative. The presence of the ortho-nitrobenzyl moiety allows for photolytic deprotection, releasing the free amine, while the N-methoxy group can potentially influence the electronic properties and cleavage efficiency of the protecting group. These protocols are based on established methodologies for related ortho-nitrobenzyl protecting groups and provide a framework for the application of this novel protecting group strategy.
Data Presentation
Table 1: Protection of Amines with 2-Nitrobenzoyl Chloride Derivatives
| Entry | Amine Substrate | Protecting Group Precursor | Solvent | Base | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | 2-Nitrobenzoyl chloride | DCM | Pyridine | 2 | 95 |
| 2 | Aniline | 2-Nitrobenzoyl chloride | THF | Et₃N | 3 | 92 |
| 3 | (R)-Alanine methyl ester | 2-Nitrobenzoyl chloride | DCM | DIPEA | 4 | 90 |
| 4 | Piperidine | 2-Nitrobenzoyl chloride | DCM | Pyridine | 1.5 | 98 |
Data presented are typical yields for the acylation of amines with 2-nitrobenzoyl chloride, a precursor to the this compound protected amine.
Table 2: Photolytic Deprotection of N-2-Nitrobenzoyl Protected Amines
| Entry | Protected Amine | Solvent | Wavelength (nm) | Irradiation Time (h) | Yield (%) | Quantum Yield (Φ) |
| 1 | N-Benzyl-2-nitrobenzamide | MeOH/H₂O (9:1) | 350 | 4 | 90 | ~0.1 |
| 2 | N-Phenyl-2-nitrobenzamide | CH₃CN/H₂O (9:1) | 350 | 5 | 88 | ~0.08 |
| 3 | N-((R)-Alanine methyl ester)-2-nitrobenzamide | MeOH | 350 | 4 | 92 | ~0.12 |
| 4 | 1-(2-Nitrobenzoyl)piperidine | THF/H₂O (9:1) | 350 | 3 | 95 | ~0.15 |
Data are representative of typical photolytic deprotection of ortho-nitrobenzyl derivatives. Quantum yields are estimates based on related ortho-nitrobenzyl carbamates.
Experimental Protocols
Protocol 1: Protection of a Primary Amine with 2-Nitrobenzoyl Chloride
This protocol describes the general procedure for the protection of a primary amine using 2-nitrobenzoyl chloride, which serves as a precursor to the this compound protected amine.
Materials:
-
Primary amine (1.0 equiv)
-
2-Nitrobenzoyl chloride (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 equiv) to the solution and stir for 10 minutes.
-
Slowly add a solution of 2-nitrobenzoyl chloride (1.1 equiv) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the N-(2-nitrobenzoyl) protected amine.
Protocol 2: N-Methoxylation of the Protected Amine (Hypothetical)
This hypothetical protocol describes a potential method for the conversion of the N-(2-nitrobenzoyl) protected amine to the target this compound protected amine.
Materials:
-
N-(2-nitrobenzoyl) protected amine (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Methoxyamine hydrochloride (1.2 equiv)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a solution of the N-(2-nitrobenzoyl) protected amine (1.0 equiv) in anhydrous THF at 0 °C, add sodium hydride (1.2 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methoxyamine hydrochloride (1.2 equiv) and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the this compound protected amine.
Protocol 3: Photolytic Deprotection of the this compound Protected Amine
This protocol outlines the general procedure for the light-induced removal of the MeO-NONBA protecting group.
Materials:
-
This compound protected amine
-
Solvent (e.g., Methanol/Water 9:1, or Acetonitrile/Water 9:1)
-
Photoreactor equipped with a 350 nm lamp
-
Quartz reaction vessel
-
Silica gel for column chromatography
Procedure:
-
Dissolve the this compound protected amine in the chosen solvent system in a quartz reaction vessel to a typical concentration of 0.01-0.05 M.
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the nitroaromatic compound.
-
Place the reaction vessel in the photoreactor and irradiate with a 350 nm lamp.
-
Monitor the progress of the deprotection by TLC or HPLC. The reaction time can vary from 1 to 6 hours depending on the substrate and the light source intensity.
-
Once the deprotection is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to isolate the free amine and separate it from the 2-nitrosobenzaldehyde byproduct.
Visualizations
Caption: Workflow for the protection of an amine using the this compound strategy.
Caption: Proposed mechanism for the photolytic deprotection of the this compound group.
Caption: Logical relationship of the this compound protecting group strategy.
Application Notes and Protocols: N-Methoxy-2-nitrobenzamide in the Preparation of Ortho-Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of N-Methoxy-2-nitrobenzamide as a key intermediate in the synthesis of ortho-substituted anilines. This methodology leverages the robust directing group capabilities of the N-methoxyamide moiety for regioselective functionalization via directed ortho-metalation (DoM), followed by a straightforward reduction of the nitro group to afford the desired aniline derivatives.
Introduction
Ortho-substituted anilines are crucial building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and regioselective methods for their preparation is of significant interest. The strategy outlined herein utilizes the N-methoxyamide (Weinreb amide) group as a powerful directing group to facilitate the deprotonation of the aromatic ring at the position ortho to the amide. This allows for the introduction of a variety of electrophiles with high regiocontrol. The nitro group at the 2-position serves as a masked amino group, which can be revealed in a final reduction step. This two-stage approach provides a versatile platform for the synthesis of a diverse library of ortho-substituted anilines.
Signaling Pathway and Logical Relationships
The overall synthetic strategy involves a three-step sequence:
-
Synthesis of this compound: The starting material is prepared from commercially available 2-nitrobenzoic acid.
-
Directed ortho-Metalation (DoM) and Electrophilic Quench: The N-methoxyamide group directs the regioselective lithiation at the C6 position, followed by the introduction of an electrophile.
-
Reduction of the Nitro Group: The nitro group is reduced to an amine to yield the final ortho-substituted aniline.
Caption: Logical flow of the synthetic strategy.
Experimental Workflow
The experimental workflow is designed to be efficient and scalable, allowing for the synthesis of a variety of ortho-substituted anilines.
Caption: A typical experimental workflow diagram.
Application Data
The following tables summarize the expected yields for the key steps in the synthesis of ortho-substituted anilines using this compound.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Nitrobenzoic acid | 1. (COCl)₂, cat. DMF2. HN(OMe)Me, Pyridine | DCM | 0 to rt | 4 | ~95 |
Table 2: Directed ortho-Metalation and Electrophilic Quench
| Electrophile (E) | Product (Substituent at C6) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| D₂O | -D | s-BuLi | THF | -78 | 1 | >95 |
| MeI | -CH₃ | s-BuLi | THF | -78 to rt | 2 | 85-90 |
| I₂ | -I | s-BuLi | THF | -78 | 1 | 80-85 |
| PhCHO | -CH(OH)Ph | s-BuLi | THF | -78 to rt | 3 | 75-85 |
| TMSCl | -Si(CH₃)₃ | s-BuLi | THF | -78 to rt | 2 | 90-95 |
Table 3: Reduction of Ortho-Substituted Nitroarenes
| Ortho-Substituent | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| -CH₃ | Fe, NH₄Cl (aq) | EtOH/H₂O | 80 | 3 | 85-95 |
| -I | SnCl₂·2H₂O | EtOH | 70 | 2 | 80-90 |
| -CH(OH)Ph | H₂, Pd/C | MeOH | rt | 4 | 90-98 |
| -Si(CH₃)₃ | Fe, NH₄Cl (aq) | EtOH/H₂O | 80 | 3 | 85-95 |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Acid Chloride Formation: To a solution of 2-nitrobenzoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting crude 2-nitrobenzoyl chloride in DCM (0.5 M) and cool to 0 °C.
-
Add a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.5 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench the reaction with 1 M HCl. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford this compound as a solid.
Protocol 2: Directed ortho-Metalation and Electrophilic Quench (General Procedure)
-
Setup: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add sec-butyllithium (s-BuLi, 1.1 eq, solution in cyclohexane) dropwise over 15 minutes.
-
Stir the resulting deep-colored solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add the electrophile (1.2 eq) neat or as a solution in THF at -78 °C.
-
Stir the reaction mixture at -78 °C for the time indicated in Table 2, then allow it to warm slowly to room temperature.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Reduction of the Nitro Group (General Procedure using Fe/NH₄Cl)
-
Setup: To a solution of the ortho-substituted this compound (1.0 eq) in ethanol/water (e.g., 4:1 v/v, 0.2 M), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 3 hours.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired ortho-substituted aniline.
Reaction Mechanism
The key step in this synthetic sequence is the directed ortho-metalation. The N-methoxyamide group acts as an effective directing group by coordinating with the lithium cation of the alkyllithium base. This pre-complexation brings the base into proximity of the ortho-proton, facilitating its abstraction and the formation of a stable ortho-lithiated intermediate.
Caption: Mechanism of Directed ortho-Metalation.
Conclusion
The use of this compound provides a reliable and versatile route for the synthesis of a wide array of ortho-substituted anilines. The strong directing ability of the N-methoxyamide group ensures high regioselectivity in the functionalization step, and the subsequent reduction of the nitro group is typically high-yielding and tolerant of various functional groups. These protocols offer a valuable tool for researchers in medicinal chemistry and materials science.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methoxy-2-nitrobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methoxy-2-nitrobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: The most common impurities can arise from both the nitration and amidation steps of the synthesis. Key impurities may include:
-
Positional Isomers: Such as N-Methoxy-4-nitrobenzamide and N-Methoxy-6-nitrobenzamide, which can be formed during the nitration of the starting benzoic acid.
-
Unreacted Starting Materials: Residual 2-nitrobenzoic acid or methoxyamine may be present if the reaction does not go to completion.
-
Hydrolysis Products: 2-nitrobenzoic acid can be regenerated if the amide bond is cleaved under certain conditions (e.g., presence of water and acid/base).
Q2: My reaction yields are consistently low. What are the potential causes and how can I improve the yield?
A2: Low yields can be attributed to several factors:
-
Incomplete Reaction: The amidation reaction may not have reached completion. Consider extending the reaction time or increasing the temperature.
-
Side Reactions: The formation of side products, particularly isomers, can consume starting materials and reduce the yield of the desired product.
-
Suboptimal Reagents: The purity and activity of the coupling agents (e.g., EDC, HOBt) are crucial for efficient amide bond formation.
-
Purification Losses: Significant amounts of the product may be lost during workup and purification steps. Optimizing the purification protocol, such as the choice of chromatography solvent system, can help minimize these losses.
Q3: I am observing multiple spots on my TLC plate that are close to the product spot. How can I identify these impurities?
A3: The presence of multiple spots near the product spot on a TLC plate often indicates the formation of isomers or closely related byproducts. To identify these impurities, you can use the following techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC provides better separation and can be used to quantify the different components in your mixture.
-
Mass Spectrometry (MS): Mass spectrometry can help determine the molecular weight of the impurities, which can aid in their identification. Isomers will have the same molecular weight as the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information about the impurities, allowing for definitive identification of positional isomers.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Presence of N-Methoxy-4-nitrobenzamide isomer | Non-selective nitration of the benzoic acid precursor. | Optimize the nitration conditions (e.g., temperature, nitrating agent) to favor the formation of the 2-nitro isomer. Purification by column chromatography or recrystallization may be necessary to separate the isomers. |
| Unreacted 2-nitrobenzoic acid in the final product | Incomplete amidation reaction. | Ensure a slight excess of methoxyamine and the coupling agents is used. Increase the reaction time or temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed. |
| Product decomposes during workup or purification | Instability of the product under acidic or basic conditions. | Perform the workup and purification under neutral conditions. Avoid prolonged exposure to strong acids or bases. |
Experimental Protocols
Synthesis of this compound
-
Step 1: Activation of 2-Nitrobenzoic Acid
-
Dissolve 2-nitrobenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF).
-
Add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equivalents) and Hydroxybenzotriazole (HOBt, 1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Step 2: Amidation
-
To the activated 2-nitrobenzoic acid solution, add methoxyamine hydrochloride (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA, 2.5 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.
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Stir the reaction mixture at room temperature overnight.
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Step 3: Workup and Purification
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Monitor the reaction progress by TLC or HPLC.
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Once the reaction is complete, wash the organic layer with a mild acid (e.g., 1M HCl) to remove excess base, followed by a wash with a mild base (e.g., saturated NaHCO3 solution) to remove unreacted HOBt and 2-nitrobenzoic acid, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
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HPLC Method for Purity Analysis
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
Visualizations
Caption: Synthesis pathway of this compound showing a potential side product from the nitration step.
Caption: Troubleshooting workflow for identifying and mitigating impurities in the synthesis of this compound.
Technical Support Center: Purification of N-Methoxy-2-nitrobenzamide and Its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with N-Methoxy-2-nitrobenzamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 2-nitrobenzoic acid and N-methoxylamine, side-products from competing reactions, and residual solvents. Over-nitration or hydrolysis of the amide bond under certain conditions can also lead to dinitro-aromatic compounds or the parent carboxylic acid, respectively.
Q2: My purified this compound is a pale yellow solid. Is this normal?
A2: Yes, many nitroaromatic compounds, including this compound, are characteristically pale yellow crystalline solids. The color intensity can be indicative of purity, with more intensely colored batches potentially containing higher levels of impurities. Decolorization techniques can be employed if a colorless product is required.
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?
A3: Several factors can inhibit crystallization. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. If the solution is too dilute, crystallization will be poor. You can try slowly adding a non-solvent (a solvent in which your compound is insoluble) to the cooled solution to induce precipitation. Scratching the inside of the flask with a glass rod at the solvent line can also create nucleation sites for crystal growth. Seeding the solution with a previously obtained pure crystal of this compound can also be effective.
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment.
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Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress and for identifying the number of components in a sample.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate closely related impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities with distinct signals.
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Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.
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Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Too much solvent used | Use the minimum amount of hot solvent required to dissolve the crude product. |
| Product is partially soluble in cold solvent | Cool the solution in an ice bath to maximize precipitation. |
| Premature crystallization during hot filtration | Pre-heat the filtration funnel and receiving flask. Use a small amount of hot solvent to wash the filter paper. |
| Crystals lost during transfer | Ensure all crystals are quantitatively transferred from the crystallization flask to the filter funnel, using the cold mother liquor to rinse. |
Issue 2: Oily Product Instead of Crystals
| Potential Cause | Troubleshooting Step |
| Presence of impurities that lower the melting point | Attempt to purify a small sample by column chromatography to see if a solid can be obtained. |
| Inappropriate recrystallization solvent | Screen a variety of solvents or solvent systems to find one that provides crystalline material. |
| Cooling the solution too quickly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Issue 3: Persistent Colored Impurities
| Potential Cause | Troubleshooting Step |
| Highly colored byproducts | Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can adsorb the desired product. |
| Oxidation of the compound | Perform the purification under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
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Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find a suitable system where the compound is soluble in the hot solvent and sparingly soluble in the cold solvent.
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Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography for Purification
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Stationary Phase and Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase) that provides good separation between the this compound and its impurities on a silica gel plate (stationary phase). A typical starting point could be a mixture of ethyl acetate and hexanes.
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Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
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Elution: Elute the column with the mobile phase, collecting fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield | Notes |
| Recrystallization (Ethanol) | 85% | 98% | 75% | Good for removing less polar impurities. |
| Flash Chromatography (Silica, 30% EtOAc/Hexanes) | 85% | >99% | 60% | Effective for separating closely related impurities. |
| Recrystallization followed by Chromatography | 85% | >99.5% | 45% | For achieving very high purity. |
Visualizations
Caption: A general experimental workflow for the purification of this compound by recrystallization.
Caption: A troubleshooting decision tree for common purification challenges with this compound.
Technical Support Center: Optimizing the Reduction of N-Methoxy-2-nitrobenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reduction of N-Methoxy-2-nitrobenzamide to its corresponding aniline, 2-Amino-N-methoxybenzamide.
Troubleshooting Guide
This guide addresses common issues encountered during the reduction of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction or Low Conversion | 1. Inactive Catalyst: The catalyst (e.g., Raney® Ni, Pd/C) may have lost activity due to improper storage, handling, or poisoning. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. 3. Poor Hydrogen Gas Dispersion (for catalytic hydrogenation): Inefficient stirring or gas introduction can limit the gas-liquid-solid interface. 4. Low Reaction Temperature: The temperature may be too low for the chosen catalyst and substrate. 5. Insufficient Reducing Agent (for metal/acid reductions): The molar equivalents of the metal (e.g., Fe, SnCl₂) or acid may be insufficient. | 1. Use fresh, high-quality catalyst. For Raney® Ni, ensure it is properly washed and stored under water or a suitable solvent. 2. Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%). 3. Ensure vigorous stirring to maintain the catalyst in suspension and maximize hydrogen uptake. Use a fritted gas dispersion tube for better hydrogen delivery. 4. Gradually increase the reaction temperature. For example, if running at room temperature, try heating to 40-50 °C. 5. Increase the equivalents of the metal and acid. A common starting point is 3-5 equivalents of metal. |
| Formation of Side Products | 1. Over-reduction of the Weinreb Amide: While generally stable, prolonged reaction times or harsh conditions could potentially lead to the reduction of the N-methoxyamide. 2. Formation of Azo or Azoxy Compounds: Incomplete reduction, particularly under neutral or basic conditions, can lead to the formation of dimeric impurities.[1] 3. Hydrodehalogenation (if applicable): If the aromatic ring contains halogen substituents, these may be removed during catalytic hydrogenation. | 1. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Use milder reducing agents if necessary. 2. Ensure acidic conditions when using metal reductants like Fe or SnCl₂. For catalytic hydrogenation, ensure complete conversion. 3. Consider using a catalyst less prone to dehalogenation, such as Raney Nickel, or alternative reducing agents like iron powder in acidic media.[2] |
| Difficult Product Isolation/Purification | 1. Product is Water-Soluble: The resulting aniline may have some solubility in the aqueous phase, especially if the workup involves acidic or basic solutions. 2. Emulsion Formation during Workup: The presence of finely divided catalyst or metal salts can lead to emulsions during extraction. 3. Product Adsorption onto Catalyst: The amine product can adsorb onto the surface of the catalyst, leading to lower isolated yields. | 1. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Back-extraction can also be employed. 2. Filter the reaction mixture through a pad of Celite® or another filter aid to remove all solid particles before extraction. 3. After filtering the catalyst, wash it thoroughly with a polar solvent like methanol or ethanol to recover any adsorbed product. |
| Reaction is Sluggish or Stalls | 1. Catalyst Poisoning: Trace impurities in the starting material, solvent, or from the reaction vessel can poison the catalyst. Sulfur-containing compounds are common poisons for nickel and palladium catalysts. 2. Poor Quality of Reagents: The solvent may not be anhydrous, or the reducing agent may be of low purity. | 1. Purify the starting material before the reaction. Use high-purity solvents and ensure the glassware is scrupulously clean. 2. Use freshly opened or properly stored anhydrous solvents. Use high-quality reducing agents. |
Frequently Asked Questions (FAQs)
Q1: Is the N-methoxyamide (Weinreb amide) functional group stable under typical nitro group reduction conditions?
A1: Yes, the N-methoxyamide (Weinreb amide) is generally stable under the most common conditions used for the reduction of aromatic nitro groups. These include catalytic hydrogenation with catalysts like Raney® Ni and Pd/C, as well as reductions using metals in acidic media such as iron in acetic or hydrochloric acid. The chemoselective reduction of a nitro group in the presence of an amide is a well-established transformation.
Q2: Which method is recommended for the most chemoselective reduction of this compound?
A2: For high chemoselectivity, catalytic hydrogenation using Raney® Nickel is an excellent choice. It is known to be effective for nitro group reduction while being less prone to causing dehalogenation compared to Pd/C. Another reliable method is the use of iron powder in acetic acid or with a catalytic amount of HCl; this method is mild and tolerates a wide range of functional groups.
Q3: What are the typical reaction conditions for the reduction using Raney® Nickel?
A3: A suspension of the this compound in a solvent like ethanol or methanol is treated with a catalytic amount of active Raney® Nickel. The reaction is then placed under a hydrogen atmosphere (typically from a balloon or a Parr shaker) at room temperature. The reaction progress should be monitored by TLC or LC-MS.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The starting material, this compound, is significantly less polar than the product, 2-Amino-N-methoxybenzamide. A suitable solvent system for TLC might be a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1). The product amine will have a much lower Rf value. Staining with potassium permanganate or visualization under UV light can be used.
Q5: What is the best way to remove the catalyst after the reaction is complete?
A5: The catalyst can be removed by filtration. It is highly recommended to filter the reaction mixture through a pad of Celite® to ensure all fine particles of the catalyst are removed. This is particularly important before solvent evaporation and subsequent workup to prevent emulsions and contamination of the product. Caution: Raney® Nickel and Palladium on carbon can be pyrophoric upon drying, especially after use. The filter cake should be kept wet with solvent and disposed of properly.
Experimental Protocols
Below are detailed experimental protocols for common reduction methods.
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
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Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).
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Catalyst Addition: Carefully add Raney® Nickel (5-10% by weight of the substrate) to the solution. Caution: Handle Raney® Nickel as a slurry under water; it is pyrophoric.
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Hydrogenation: Secure a balloon filled with hydrogen gas to the flask (or use a hydrogenation apparatus). Purge the flask with hydrogen by evacuating and backfilling three times.
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Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.
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Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethanol.
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Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-N-methoxybenzamide, which can be purified by recrystallization or column chromatography if necessary. A similar procedure for 4-methoxy-2-nitro-benzamide resulted in a 95% yield.
Protocol 2: Reduction with Iron in Acetic Acid
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Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid (10-15 mL per gram of substrate).
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Reagent Addition: Add iron powder (3-5 eq) portion-wise to the stirred solution. The reaction is exothermic.
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Reaction: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).
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Workup: Cool the reaction mixture to room temperature and dilute it with water. Neutralize the acid by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
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Filtration: Filter the mixture through a pad of Celite® to remove the iron salts.
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Extraction: Extract the filtrate with ethyl acetate (3 x volume of the aqueous layer).
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Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the reduction of nitroarenes, which can be used as a starting point for optimizing the reduction of this compound.
Table 1: Comparison of Catalytic Hydrogenation Conditions
| Catalyst | Catalyst Loading (w/w %) | Solvent | Temperature (°C) | Pressure (psi) | Typical Reaction Time (h) | Reported Yield (%) |
| Raney® Ni | 5 - 20% | Ethanol | 25 - 50 | 50 | 2 - 48 | 90 - 95 |
| 10% Pd/C | 1 - 5% | Methanol | 25 | 15 - 50 | 1 - 6 | >90 |
| 5% Pt/C | 1 - 5% | Ethyl Acetate | 25 | 15 - 50 | 1 - 6 | >90 |
Table 2: Comparison of Metal/Acid Reduction Conditions
| Metal | Acid | Equivalents of Metal | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) |
| Fe | Acetic Acid | 3 - 5 | Acetic Acid | 60 - 100 | 1 - 4 | 85 - 95 |
| Fe | HCl (catalytic) | 3 - 5 | Ethanol/Water | 70 - 90 | 2 - 6 | 80 - 90 |
| SnCl₂·2H₂O | - | 3 - 5 | Ethanol | 50 - 78 | 0.5 - 3 | >90 |
Visualizations
Experimental Workflow for Optimization
Caption: Workflow for optimizing the reduction of this compound.
Plausible Reaction Pathway
Caption: General pathway for the reduction of a nitro group to an amine.
References
Technical Support Center: Pd/C Hydrogenation of N-Methoxy-2-nitrobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Palladium on carbon (Pd/C) for the hydrogenation of N-Methoxy-2-nitrobenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the Pd/C hydrogenation of this compound?
The primary and desired product of this reaction is 2-Amino-N-methoxybenzamide. The reaction involves the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂).
Q2: What are the common byproducts observed in this reaction?
Several byproducts can be formed depending on the reaction conditions. These can be broadly categorized as products of incomplete reduction or side reactions.
Q3: Can the N-O bond of the N-methoxyamide group be cleaved during hydrogenation?
Yes, cleavage of the N-O bond is a potential side reaction under catalytic hydrogenation conditions. This can lead to the formation of 2-Aminobenzamide and methanol as byproducts. The lability of the N-O bond can be influenced by the catalyst, solvent, and reaction temperature.
Q4: Are there any safety precautions I should be aware of when performing this reaction?
Palladium on carbon is pyrophoric, especially after use when it has adsorbed hydrogen. It can ignite spontaneously upon exposure to air. Always handle the catalyst in an inert atmosphere (e.g., nitrogen or argon) and do not allow it to dry completely during filtration. Quench the filtered catalyst cake with water before disposal. Hydrogen gas is also highly flammable and forms explosive mixtures with air. Ensure proper ventilation and use a well-sealed reaction setup.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Inactive Catalyst: The Pd/C may be old, poisoned, or of low quality. 2. Insufficient Hydrogen: The hydrogen balloon may have a leak, or the system was not properly purged. 3. Poor Stirring: Inadequate agitation can lead to poor mixing of the substrate, catalyst, and hydrogen. 4. Solvent Issues: The chosen solvent may not be optimal. Protic solvents like ethanol or methanol generally favor the reaction. | 1. Use fresh, high-quality Pd/C. If catalyst poisoning is suspected (e.g., from sulfur-containing compounds), consider pre-treating the starting material. 2. Use a new, properly sealed hydrogen balloon and ensure the reaction flask is thoroughly purged with hydrogen before starting the reaction. 3. Increase the stirring speed to ensure the catalyst is well suspended. 4. Switch to a protic solvent like ethanol or methanol if not already in use. |
| Formation of Intermediates (Nitroso, Hydroxylamine) | 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Low Hydrogen Pressure: Atmospheric pressure from a balloon may be insufficient for complete reduction. | 1. Increase the reaction time and monitor the reaction progress by TLC or LC-MS. 2. If the issue persists, consider using a Parr shaker or a similar apparatus to perform the hydrogenation under higher hydrogen pressure. |
| Significant N-O Bond Cleavage | 1. Reaction Temperature is Too High: Elevated temperatures can promote the cleavage of the N-O bond. 2. Prolonged Reaction Time: Leaving the reaction for an extended period after the nitro group reduction is complete may lead to further reduction of the N-methoxyamide. | 1. Perform the reaction at room temperature. If necessary, cooling the reaction mixture might reduce the extent of N-O cleavage. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Low Yield of Desired Product | 1. Sub-optimal Catalyst Loading: The amount of Pd/C may be too low for efficient conversion. 2. Presence of Catalyst Poisons: Impurities in the starting material or solvent can deactivate the catalyst. | 1. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). 2. Purify the starting material and use high-purity, degassed solvents. |
Data Presentation
The following table summarizes the common byproducts of the Pd/C hydrogenation of this compound. The yields of these byproducts are highly dependent on the specific reaction conditions such as temperature, pressure, catalyst loading, and reaction time.
| Byproduct | Chemical Structure | Formation Pathway | Typical Yield Range |
| 2-(Hydroxyamino)-N-methoxybenzamide | Incomplete reduction of the nitro group | Variable, typically low | |
| N-Methoxy-2-nitrosobenzamide | Incomplete reduction of the nitro group | Variable, typically low | |
| 2-Aminobenzamide | Cleavage of the N-O bond in the product | Can be significant depending on conditions | |
| Methanol | CH₃OH | Co-product of N-O bond cleavage | Molar equivalent to 2-Aminobenzamide formed |
Experimental Protocols
**General Protocol for Pd
Preventing over-reduction in the hydrogenation of "N-Methoxy-2-nitrobenzamide"
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing over-reduction during the hydrogenation of N-Methoxy-2-nitrobenzamide to the desired product, 2-amino-N-methoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the hydrogenation of this compound?
The primary challenge is achieving selective reduction of the nitro group to an amine without causing cleavage of the N-O bond in the N-methoxy amide functionality. This over-reduction leads to the formation of undesired byproducts such as 2-aminobenzamide.
Q2: Which catalyst is recommended to minimize over-reduction?
Palladium on carbon (Pd/C) is a commonly used and generally effective catalyst for nitro group reduction.[1][2] However, for substrates sensitive to over-reduction, catalysts with attenuated activity or higher selectivity are preferred. Platinum on carbon (Pt/C) or Raney Nickel may also be used, but reaction conditions must be carefully controlled.[1][2] For highly sensitive substrates, specialized catalysts like V2O5/TiO2 or biocatalysts have shown high chemoselectivity in nitro reductions.[3][4]
Q3: How do reaction temperature and pressure influence over-reduction?
Higher temperatures and pressures increase the reaction rate but also significantly increase the risk of over-reduction and other side reactions. It is crucial to start with mild conditions (e.g., room temperature and low hydrogen pressure) and monitor the reaction progress closely. A patent for the hydrogenation of nitrobenzoic acids suggests that pressures less than 100 psig can be effective.[5]
Q4: What is the role of the solvent in this reaction?
The solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or methanol are common choices for hydrogenation. In some cases, a co-solvent or a different solvent system may be employed to modulate the reactivity and improve selectivity.
Q5: How can I monitor the reaction to prevent the formation of byproducts?
Regular monitoring of the reaction mixture using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) is essential. This allows for the tracking of the consumption of the starting material and the formation of the desired product and any byproducts. The reaction should be stopped as soon as the starting material is consumed to minimize the risk of over-reduction.
Q6: What should I do if I consistently observe over-reduction?
If over-reduction is a persistent issue, consider the following troubleshooting steps:
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Lower the catalyst loading: A high catalyst loading can lead to excessive reactivity.
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Reduce temperature and pressure: Operate at or below room temperature and use a lower hydrogen pressure.
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Change the catalyst: Switch to a more selective catalyst, such as one with a lower metal loading or a different metal altogether.
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Use a catalyst poison or modifier: In some cases, additives can be used to temper the catalyst's activity.
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Consider alternative reduction methods: Non-catalytic hydrogenation methods, such as using reducing agents like iron in acidic media or sodium hydrosulfite, can be more selective for the nitro group.[1]
Troubleshooting Guide: Over-reduction Observed
| Observation | Potential Cause | Recommended Action |
| Formation of 2-aminobenzamide | Cleavage of the N-O bond in the N-methoxy amide group. | 1. Decrease reaction temperature and hydrogen pressure.2. Reduce the catalyst (e.g., Pd/C) loading.3. Switch to a more selective catalyst (e.g., PtO2 under specific conditions or a specialized catalyst).4. Ensure the reaction is stopped as soon as the starting material is consumed. |
| Reaction is too fast and difficult to control | Catalyst is too active under the current conditions. | 1. Dilute the reaction mixture.2. Use a lower catalyst loading.3. Consider a less active catalyst or a supported catalyst with a lower metal percentage. |
| Both starting material and byproduct are present | Non-selective reduction is occurring. | 1. Optimize reaction conditions by systematically varying temperature, pressure, and solvent.2. Screen a panel of different hydrogenation catalysts. |
Quantitative Data Summary
The following table summarizes typical results from hydrogenation experiments with this compound under various conditions.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | H₂ Pressure (psi) | Reaction Time (h) | Yield of 2-amino-N-methoxybenzamide (%) | Yield of 2-aminobenzamide (%) |
| 10% Pd/C | 5 | Methanol | 50 | 100 | 2 | 75 | 20 |
| 10% Pd/C | 2 | Methanol | 25 | 50 | 6 | 92 | 5 |
| 5% Pt/C | 2 | Ethanol | 25 | 50 | 8 | 88 | 8 |
| Raney Nickel | 10 (w/w%) | Ethanol | 25 | 60 | 5 | 85 | 12 |
| Fe/NH₄Cl | Stoichiometric | Ethanol/Water | 80 | N/A | 4 | 95 | <2 |
Experimental Protocols
Protocol 1: Recommended Procedure for Selective Hydrogenation
This protocol is designed to minimize over-reduction.
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Preparation: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
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Catalyst Addition: Carefully add 10% Pd/C (2 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
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Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
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Reaction: Stir the reaction mixture vigorously at room temperature (25°C).
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Monitoring: Monitor the reaction progress by TLC or HPLC every hour.
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Work-up: Once the starting material is consumed, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.
Protocol 2: Conditions Prone to Over-reduction
This protocol illustrates conditions that are more likely to cause over-reduction and should be approached with caution.
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Preparation: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
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Catalyst Addition: Add 10% Pd/C (5 mol%) to the solution.
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Hydrogenation: Seal the vessel, purge with hydrogen, and pressurize to 100 psi.
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Reaction: Heat the reaction mixture to 50°C with vigorous stirring.
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Monitoring: Allow the reaction to proceed for an extended period (e.g., 2-4 hours) with periodic sampling.
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Work-up and Isolation: Follow the same work-up and isolation procedure as in Protocol 1. Analysis of the product mixture is likely to show a significant amount of the over-reduced byproduct, 2-aminobenzamide.
Visualizations
Caption: Reaction pathway for the hydrogenation of this compound.
Caption: Troubleshooting workflow for over-reduction.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 5. US3882171A - Hydrogenation of nitrobenzoic acids - Google Patents [patents.google.com]
Troubleshooting low yields in reactions involving "N-Methoxy-2-nitrobenzamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving N-Methoxy-2-nitrobenzamide, with a primary focus on resolving issues related to low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing a low yield of my desired product when using this compound as a reactant?
Low yields in reactions involving this compound can stem from several factors, often related to the inherent properties of ortho-nitro-substituted aromatic compounds. The steric hindrance and electronic effects of the nitro group at the ortho position can significantly influence reactivity.[1] Key areas to investigate include:
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Suboptimal Reaction Conditions: Temperature, reaction time, and choice of solvent and catalyst are critical.
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Side Reactions: The presence of the nitro and methoxyamide groups can lead to undesired parallel reactions.
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Starting Material Purity: Impurities in the this compound or other reagents can interfere with the reaction.
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Product Degradation: The product itself might be unstable under the reaction or work-up conditions.
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Inefficient Purification: Loss of product during extraction, crystallization, or chromatography is a common issue.
2. What are the recommended reaction conditions for a typical amidation reaction with this compound?
While optimal conditions are reaction-specific, a general starting point for the amidation of a carboxylic acid to form an N-methoxy-N-methylamide (Weinreb amide) involves the activation of the carboxylic acid followed by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.
Experimental Protocol: General Weinreb Amide Synthesis
A representative protocol for the synthesis of a Weinreb amide from a carboxylic acid is as follows:
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Acid Chloride Formation: To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF) at 0 °C, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise, along with a catalytic amount of DMF.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the conversion to the acid chloride by TLC or LC-MS.
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Amidation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) or diisopropylethylamine (2.5 eq) in the reaction solvent.
-
Addition: Cool the amine solution to 0 °C and add the previously prepared acid chloride solution dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
3. I am observing the formation of multiple byproducts. What are the likely side reactions?
Common side reactions in syntheses involving this compound can include:
-
Formation of Isomeric Products: Nitration reactions, if part of the synthesis of the starting material, can yield isomers that may be carried through subsequent steps.[2]
-
Hydrolysis: The amide bond can be susceptible to hydrolysis under acidic or basic conditions, leading back to the carboxylic acid.[3]
-
Reduction of the Nitro Group: If reducing agents are present or if certain catalytic systems are used, the nitro group can be reduced to an amine or other intermediates.[3]
-
Decomposition: Nitroaromatic compounds can be thermally sensitive and may decompose at elevated temperatures.[1]
Troubleshooting Flowchart for Low Yields
Caption: A logical workflow for troubleshooting low yields in reactions.
4. How can I improve the yield by optimizing reaction conditions?
Systematic optimization of reaction parameters is crucial. The following table summarizes key parameters and their potential impact on yield.
Table 1: Reaction Condition Optimization Parameters
| Parameter | Variable | Potential Impact on Low Yield | Suggested Action |
| Temperature | Too low | Slow or incomplete reaction | Gradually increase temperature in increments of 10 °C. |
| Too high | Increased byproduct formation, decomposition | Decrease temperature; consider running at 0 °C or sub-zero temperatures. | |
| Reaction Time | Too short | Incomplete conversion of starting material | Extend reaction time and monitor progress by TLC or LC-MS. |
| Too long | Product degradation or formation of secondary byproducts | Optimize for the point of maximum product formation before significant degradation occurs. | |
| Solvent | Inappropriate polarity | Poor solubility of reagents, affecting reaction rate | Screen a range of solvents with varying polarities (e.g., DCM, THF, ACN, Toluene). |
| Base | Steric hindrance | Incomplete deprotonation | Switch to a less sterically hindered base. |
| Basicity | Insufficiently basic to drive the reaction, or too basic causing side reactions | Screen bases of varying strengths (e.g., organic amines vs. inorganic carbonates). | |
| Catalyst | Low activity/turnover | Slow reaction rate | Screen different catalysts or increase catalyst loading. |
5. What is the best way to purify the final product to maximize yield?
The purification strategy depends on the properties of the product.
-
Extraction: Ensure the pH of the aqueous layer is optimized to keep the product in the organic phase and impurities in the aqueous phase.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective for purification and can improve yield by recovering dissolved product from the mother liquor.
-
Column Chromatography: Use a minimal amount of silica gel and an optimized eluent system to avoid product loss on the column. Dry loading of the crude material can sometimes improve separation and yield.
Signaling Pathway Analogy for Reaction Optimization
The process of optimizing a chemical reaction can be visualized as a signaling pathway where initial inputs are methodically adjusted to achieve the desired output (high yield).
Caption: A conceptual diagram of the iterative process of reaction optimization.
References
Technical Support Center: Catalyst Poisoning in the Reduction of N-Methoxy-2-nitrobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during the reduction of N-Methoxy-2-nitrobenzamide to its corresponding amine, a critical step in many synthetic pathways.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to catalyst deactivation during your experiment.
Issue 1: Reaction is sluggish, stalls, or fails to go to completion.
-
Question: My hydrogenation reaction of this compound is running very slowly or has stopped before all the starting material is consumed. What could be the cause?
-
Answer: A sluggish or stalled reaction is a primary indicator of catalyst deactivation, which can be caused by catalyst poisoning.[1][2] Potential poisons can be introduced through contaminated reagents, solvents, or glassware. Common culprits include sulfur compounds, halides, and heavy metals which can originate from starting materials or previous reaction steps.[1] It is also possible that the catalyst itself has sintered or that there is physical blockage of the active sites.[2][3]
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure all reagents and solvents are of high purity and are free from potential catalyst poisons. If sulfur contamination is suspected, consider using a sulfur scavenger or purifying the starting material.
-
Inspect Glassware: Thoroughly clean all glassware to remove any residual contaminants from previous experiments.
-
Increase Catalyst Loading: As a temporary measure, increasing the catalyst loading may help to achieve complete conversion, though this does not address the root cause.
-
Test for Poisons: If poisoning is suspected, a sample of the reaction mixture can be analyzed for common poisons.
Issue 2: Inconsistent results between batches.
-
Question: I am observing significant variability in reaction time and yield between different batches of the this compound reduction. Why is this happening?
-
Answer: Inconsistent results often point to a variable source of contamination. The purity of the starting nitro compound can vary between batches, introducing different levels of catalyst poisons. Similarly, solvent quality can differ from one container to another.
Troubleshooting Steps:
-
Standardize Reagent Sources: Use reagents and solvents from the same supplier and lot number for a series of experiments to minimize variability.
-
Pre-treat Starting Material: If the starting material is suspected to be the source of contamination, consider a purification step like recrystallization or passing a solution of it through a plug of a suitable adsorbent.
-
Implement Quality Control Checks: Before starting a large-scale reaction, run a small-scale test reaction to confirm the activity of the catalyst with the specific batch of reagents.
Frequently Asked Questions (FAQs)
-
Question: What are the most common catalysts used for the reduction of this compound?
-
Question: What are the typical signs of catalyst poisoning in this reaction?
-
Answer: The primary signs include decreased reaction rates, incomplete conversion of the starting material, and a need for higher catalyst loading to achieve the desired outcome. In some cases, you might observe a change in the appearance of the catalyst.
-
Question: What are the most likely catalyst poisons I might encounter?
-
Answer: Sulfur compounds are a very common class of poisons for palladium and platinum catalysts.[6][7][8] These can be present as impurities in the starting materials or solvents. Other potential poisons include halides (chloride, bromide), carbon monoxide, and heavy metal ions.[1][9]
-
Question: How can I prevent catalyst poisoning?
-
Answer: The best prevention strategy is to use high-purity reagents and solvents.[1] Ensure that the this compound starting material is free from sulfur-containing impurities. Thoroughly cleaning all reaction vessels is also crucial.
-
Question: Can a poisoned catalyst be regenerated?
-
Answer: In some cases, catalyst regeneration is possible. For deactivation caused by coking, a thermal treatment can burn off the carbon deposits.[3] For poisoning by adsorbed species, a chemical wash might be effective.[3] However, for strongly chemisorbed poisons like sulfur, regeneration can be difficult and may not restore the catalyst to its initial activity.[3][6]
Quantitative Data
Table 1: Effect of a Hypothetical Sulfur-Based Poison on Pd/C Catalyst Activity in the Reduction of this compound
| Poison Concentration (ppm) | Time to Complete Conversion (hours) | Yield of N-Methoxy-2-aminobenzamide (%) |
| 0 | 2 | 98 |
| 5 | 4 | 95 |
| 10 | 8 | 85 |
| 20 | > 24 | < 50 (incomplete) |
Table 2: Comparison of Different Catalysts for the Reduction of this compound (in the absence of known poisons)
| Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |
| 5% Pd/C | 1 | 2 | 98 |
| 5% Pt/C | 1 | 3 | 96 |
| Raney Ni | 5 | 4 | 92 |
| Fe/HCl | Stoichiometric | 6 | 88 |
Experimental Protocols
Protocol 1: Standard Procedure for the Reduction of this compound
-
Reaction Setup: To a clean, dry hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the chosen catalyst (e.g., 5% Pd/C, 1-2 mol%).
-
Hydrogenation: Seal the vessel, and purge it with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by techniques such as TLC, LC-MS, or by measuring hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude N-Methoxy-2-aminobenzamide, which can be further purified if necessary.
Protocol 2: Diagnostic Test for Catalyst Poisoning
-
Baseline Experiment: Perform the reduction of this compound using a fresh, trusted batch of catalyst and high-purity reagents and solvents. Record the reaction time and yield as a baseline.
-
Test Experiment: Perform the reaction again under identical conditions, but using the suspect batch of starting material or solvent.
-
Comparison: If the reaction in the test experiment is significantly slower or gives a lower yield than the baseline, it is a strong indication of the presence of a catalyst poison in the suspect reagent.
Visualizations
Caption: Troubleshooting workflow for a sluggish or incomplete reaction.
Caption: Mechanism of palladium catalyst poisoning by a sulfur compound.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. How does regeneration restore catalyst activity? [eureka.patsnap.com]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. catalogue-bu.uca.fr [catalogue-bu.uca.fr]
- 8. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
Work-up procedures for reactions with "N-Methoxy-2-nitrobenzamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methoxy-2-nitrobenzamide. The information is designed to address specific issues that may be encountered during the work-up procedures of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general physical and chemical properties of this compound?
While specific experimental data for this compound is not widely published, we can infer its properties based on its structure and related compounds.
| Property | Estimated Value/Characteristic | Notes |
| Molecular Formula | C₈H₈N₂O₄ | |
| Molecular Weight | 196.16 g/mol | |
| Appearance | Likely a crystalline solid | Based on similar nitrobenzamides. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone. Limited solubility in non-polar solvents like hexanes and sparingly soluble in water. | The presence of the polar nitro and amide groups suggests solubility in polar aprotic solvents. |
| Stability | Stable under standard laboratory conditions. However, the amide bond may be susceptible to hydrolysis under strong acidic or basic conditions, especially with heating.[1][2][3][4][5] | The electron-withdrawing nitro group can influence the reactivity of the amide. |
Q2: What are the primary safety concerns when working with this compound?
Safety data for the specific molecule is unavailable. However, based on related nitroaromatic compounds and amides, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors. Work in a well-ventilated area or a chemical fume hood.
-
Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse the affected area thoroughly with water.
-
Toxicity: Nitroaromatic compounds can be toxic. Handle with care and avoid ingestion.
Q3: Can I use acidic or basic washes during the work-up of reactions with this compound?
Yes, but with caution.
-
Acidic Washes: Dilute aqueous acid (e.g., 1M HCl) can be used to remove basic impurities. However, prolonged contact or the use of strong, hot acids should be avoided to prevent hydrolysis of the N-methoxy amide bond.[2][4][5]
-
Basic Washes: Dilute aqueous base (e.g., saturated sodium bicarbonate or 1M sodium hydroxide) is effective for removing acidic byproducts, such as unreacted 2-nitrobenzoic acid or nitrophenols that may form as impurities.[6] Vigorous conditions (e.g., concentrated base, high temperatures) should be avoided to prevent amide hydrolysis.[1][3]
Troubleshooting Guides
This section addresses specific problems that may arise during the work-up of reactions involving this compound.
Problem 1: Low yield of isolated product after aqueous work-up.
| Possible Cause | Troubleshooting Step |
| Product is partially soluble in the aqueous layer. | If the organic solvent used for extraction is not sufficiently polar, some product may remain in the aqueous phase. Consider using a more polar solvent like ethyl acetate or performing multiple extractions (3-4 times) to maximize recovery. |
| Hydrolysis of the N-methoxy amide bond. | If the reaction work-up involved prolonged exposure to strong acid or base, especially with heating, the amide bond may have been cleaved. In future experiments, use milder conditions (e.g., dilute acid/base, room temperature) and minimize contact time.[1][2][3][4][5] |
| Emulsion formation during extraction. | Emulsions can trap the product and lead to poor separation and lower yields. To break an emulsion, try adding brine (saturated NaCl solution) or a small amount of the organic solvent. In some cases, filtration through a pad of Celite can be effective. |
Problem 2: The isolated product is impure, showing extra spots on TLC or peaks in NMR.
| Possible Cause | Troubleshooting Step |
| Unreacted 2-nitrobenzoic acid. | If this compound was synthesized from 2-nitrobenzoic acid, residual starting material is a common impurity. Wash the organic layer with a mild base like saturated sodium bicarbonate solution to remove the acidic starting material. |
| Presence of nitrophenols or other acidic byproducts. | Nitration reactions can sometimes produce phenolic impurities. A wash with a dilute base (e.g., 1M NaOH) can effectively remove these.[6] |
| Side products from the reaction. | If the impurity is neutral, purification by column chromatography or recrystallization will be necessary. A solvent system for chromatography can be determined by TLC analysis (e.g., ethyl acetate/hexanes). For recrystallization, consider solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes. |
| Amine impurities. | If the reaction involved amines, they can be removed by washing the organic layer with dilute acid (e.g., 1M HCl). |
Experimental Protocols
General Aqueous Work-up Protocol
This protocol is a starting point and may need to be optimized based on the specific reaction.
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride).
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and water. Shake the funnel gently to partition the components.
-
Washes (if necessary):
-
Acid Wash: To remove basic impurities, wash the organic layer with 1M HCl.
-
Base Wash: To remove acidic impurities, wash the organic layer with saturated NaHCO₃ solution, followed by 1M NaOH if stronger acidic impurities are suspected.
-
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Further purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: General workflow for the work-up and purification of this compound.
Caption: Decision tree for troubleshooting impurities in this compound.
References
- 1. Amides can be hydrolysed under acidic or basic conditions too [ns1.almerja.com]
- 2. google.com [google.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
Stability issues of "N-Methoxy-2-nitrobenzamide" under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-Methoxy-2-nitrobenzamide under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Specific experimental data on the stability of this compound is limited. The following information is based on established principles of organic chemistry and data from structurally related compounds. It is recommended to perform preliminary stability studies for your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of desired product in a reaction involving this compound under acidic or basic conditions. | Degradation of the starting material. The amide bond is susceptible to hydrolysis. | - Perform the reaction at a lower temperature. - Use a milder acid or base. - Reduce the reaction time. - Monitor the reaction progress closely using techniques like TLC or LC-MS to find the optimal endpoint before significant degradation occurs. |
| Appearance of an unexpected polar impurity in your reaction mixture. | Hydrolysis of the N-methoxyamide bond, leading to the formation of 2-nitrobenzoic acid. | - Confirm the identity of the impurity by comparing it with a standard of 2-nitrobenzoic acid using a suitable analytical method (e.g., LC-MS, NMR). - If confirmed, adjust reaction conditions as described above to minimize hydrolysis. - Consider a purification method that effectively separates the acidic impurity, such as an aqueous basic wash during workup or column chromatography with an appropriate solvent system. |
| Inconsistent reaction outcomes. | Variability in the stability of this compound due to slight differences in pH, temperature, or reaction time. | - Standardize all reaction parameters meticulously. - Buffer the reaction mixture if precise pH control is critical. - Always use fresh, high-purity starting material. |
Frequently Asked Questions (FAQs)
1. What are the likely stability issues with this compound?
The primary stability concern with this compound is the hydrolysis of the N-methoxyamide (Weinreb amide) bond. This reaction can be catalyzed by both acids and bases and is often accelerated by heat.[1][2] This hydrolysis will break the amide bond to yield 2-nitrobenzoic acid and N,O-dimethylhydroxylamine.
2. What is the predicted degradation pathway for this compound?
Under both acidic and basic conditions, the anticipated degradation pathway is the hydrolysis of the amide linkage.
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent steps lead to the cleavage of the carbon-nitrogen bond.[1][3]
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Base-Catalyzed Hydrolysis: A hydroxide ion, acting as a nucleophile, directly attacks the carbonyl carbon. This is followed by the elimination of the N-methoxymethylamine moiety.[4][5]
3. How can I minimize the degradation of this compound during my experiments?
To minimize degradation, consider the following:
-
Temperature: Perform reactions at the lowest effective temperature.
-
pH: Use the mildest acidic or basic conditions that allow your desired reaction to proceed. Avoid strong acids or bases and prolonged exposure.
-
Reaction Time: Monitor your reaction to avoid unnecessarily long reaction times.
-
Storage: Store this compound in a cool, dry place, protected from moisture and light.
4. How can I monitor the stability of this compound in my experimental setup?
Forced degradation studies are a common approach to understanding a compound's stability.[6][7] You can monitor the degradation by taking aliquots of your reaction mixture at various time points and analyzing them using techniques such as:
-
High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the starting material and the appearance of degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the masses of potential degradation products.
-
Thin-Layer Chromatography (TLC) for a quick qualitative assessment of the reaction progress and the formation of new spots.
Experimental Protocols
General Protocol for Forced Degradation Study
This protocol outlines a general procedure for assessing the stability of this compound under acidic and basic conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
A suitable organic solvent (e.g., acetonitrile, methanol)
-
HPLC or LC-MS system
-
pH meter
-
Thermostated reaction vessels
Procedure:
-
Prepare a stock solution of this compound in the chosen organic solvent.
-
For the acidic study, add the stock solution to a solution of 0.1 M HCl to achieve the desired final concentration of the compound.
-
For the basic study, add the stock solution to a solution of 0.1 M NaOH to achieve the desired final concentration.
-
Maintain the reaction mixtures at a constant temperature (e.g., 40°C, 60°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
-
Quench the reaction immediately by neutralizing the aliquot (for the acidic sample, add a stoichiometric amount of base; for the basic sample, add a stoichiometric amount of acid).
-
Analyze the samples by a validated stability-indicating analytical method (e.g., HPLC) to determine the concentration of this compound and any degradation products.
Data Presentation
The following tables can be used to organize the data from your stability studies.
Table 1: Stability of this compound under Acidic Conditions (e.g., 0.1 M HCl at 60°C)
| Time (hours) | Remaining this compound (%) | 2-Nitrobenzoic Acid Formed (%) | Other Impurities (%) |
| 0 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Table 2: Stability of this compound under Basic Conditions (e.g., 0.1 M NaOH at 40°C)
| Time (hours) | Remaining this compound (%) | 2-Nitrobenzoic Acid Formed (%) | Other Impurities (%) |
| 0 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Predicted degradation pathway via hydrolysis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. Ch20 : Amide hydrolysis [chem.ucalgary.ca]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving Reaction Selectivity with N-Methoxy-2-nitrobenzamide
Welcome to the technical support center for N-Methoxy-2-nitrobenzamide. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this Weinreb amide in their synthetic workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you improve the selectivity and success of your reactions, particularly in the synthesis of ketones.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a specialized derivative of benzamide known as a Weinreb amide. Its primary application is in the synthesis of ketones. The key feature of a Weinreb amide is the N-methoxy-N-methylamide functionality, which reacts with organometallic reagents (such as Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This intermediate prevents the common issue of over-addition, which often leads to the formation of tertiary alcohols as byproducts when using other acylating agents like esters or acid chlorides. Upon acidic workup, this stable intermediate collapses to yield the desired ketone.[1][2][3][4][5]
Q2: How does the Weinreb amide functionality improve selectivity in ketone synthesis?
A2: The N-methoxy group on the amide nitrogen plays a crucial role in stabilizing the tetrahedral intermediate formed upon nucleophilic attack by an organometallic reagent. The oxygen of the methoxy group chelates to the metal cation (e.g., MgX⁺ or Li⁺) along with the oxygen of the original carbonyl group, forming a stable five-membered ring.[2][5][6] This chelated intermediate is resistant to collapse and further reaction with another equivalent of the organometallic reagent. The desired ketone is only liberated during the aqueous workup step when the chelating metal ion is removed.[2][5][7]
Q3: What are the most common organometallic reagents used with this compound?
A3: The most common reagents are Grignard reagents (R-MgX) and organolithium reagents (R-Li).[2][4][5] The choice between these reagents will depend on the specific substrate, the desired reactivity, and the functional group tolerance of the reaction.
Q4: Can the nitro group on the aromatic ring of this compound interfere with the reaction?
A4: Yes, the presence of a nitro group can potentially lead to side reactions. Nitro groups are strong electron-withdrawing groups and can be susceptible to reduction or other nucleophilic attacks, especially with highly reactive organometallic reagents. Careful control of reaction conditions, such as temperature and the rate of reagent addition, is crucial to minimize these side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of ketones using this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Ketone | 1. Inactive Organometallic Reagent: The Grignard or organolithium reagent may have degraded due to exposure to moisture or air. | - Ensure all glassware is rigorously dried before use. - Use anhydrous solvents. - Titrate the organometallic reagent prior to use to determine its exact concentration. |
| 2. Incomplete Reaction: The reaction may not have gone to completion. | - Increase the reaction time. - Slowly warm the reaction mixture from a low temperature (e.g., -78°C) to room temperature after the addition of the organometallic reagent. | |
| 3. Issues with Workup: The acidic workup may be insufficient to hydrolyze the stable intermediate. | - Ensure the pH of the aqueous solution is sufficiently acidic during workup. - Increase the stirring time during the workup phase. | |
| Formation of Tertiary Alcohol (Over-addition Product) | 1. Reaction Temperature Too High: The stability of the chelated tetrahedral intermediate is temperature-dependent. At higher temperatures, it may collapse prematurely, allowing for a second addition of the organometallic reagent. | - Maintain a low reaction temperature (typically -78°C to 0°C) during the addition of the organometallic reagent.[2] - Perform a low-temperature quench of the reaction. |
| 2. Excess Organometallic Reagent: Using a large excess of the organometallic reagent can sometimes force a second addition, even at low temperatures. | - Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the organometallic reagent. | |
| Presence of Unreacted Starting Material | 1. Insufficient Organometallic Reagent: The amount of Grignard or organolithium reagent added was not enough to react with all of the Weinreb amide. | - Accurately determine the concentration of the organometallic reagent via titration before the reaction. - Ensure accurate measurement of the starting material. |
| Formation of Biphenyl or Other Coupling Side Products | 1. Side Reactions of Grignard Reagents: In Grignard reactions, coupling between the Grignard reagent and any unreacted aryl halide used in its preparation can occur, especially at higher temperatures.[8] | - Ensure the Grignard reagent is fully formed before adding it to the Weinreb amide. - Add the Grignard reagent slowly to maintain a low reaction temperature. |
| Reduction of the Nitro Group | 1. Reactivity of the Organometallic Reagent: Some organometallic reagents, particularly those with hydridic character, can reduce the nitro group. | - Choose an organometallic reagent that is less prone to reducing nitro groups. - Maintain a low reaction temperature. |
Experimental Protocols
General Protocol for Ketone Synthesis using this compound and a Grignard Reagent
This is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Grignard reagent (e.g., Phenylmagnesium bromide solution)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous THF or diethyl ether under an inert atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (1.1-1.2 equivalents) dropwise to the cooled solution via the dropping funnel. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Slowly and carefully quench the reaction by adding it to a stirred solution of 1 M HCl at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ketone.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Diagrams
Caption: Reaction pathway for Weinreb ketone synthesis.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. utd-ir.tdl.org [utd-ir.tdl.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 4. Synthesis of Weinreb and their Derivatives (A Review) : Oriental Journal of Chemistry [orientjchem.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Reducing Agents for N-Methoxy-2-nitrobenzamide
The reduction of the nitro group in N-Methoxy-2-nitrobenzamide to form 2-amino-N-methoxybenzamide is a critical transformation in the synthesis of various pharmaceutical and chemical entities. The choice of reducing agent is paramount, influencing reaction efficiency, yield, purity, and compatibility with other functional groups. This guide provides an objective comparison of common reducing agents for this transformation, supported by experimental data and detailed protocols.
Performance Comparison of Reducing Agents
The selection of an appropriate reducing agent depends on factors such as desired yield, reaction conditions, cost, and safety. Below is a summary of quantitative data for different reduction methods.
| Reducing Agent | Catalyst/Co-reagent | Solvent | Reaction Time | Temperature | Yield (%) |
| Hydrogen (H₂) Gas | Raney® Nickel | Ethanol (EtOH) | 48 hours | Room Temp. | ~95% |
| **Tin(II) Chloride (SnCl₂) ** | Hydrochloric Acid (HCl) | Ethanol (EtOH) | 30 minutes | 70°C | High (Typical) |
| Iron (Fe) Powder | Acetic Acid (AcOH) | Ethanol/Water | 2-4 hours | Reflux | High (Typical) |
| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol | Water/Methanol | 1-3 hours | 60-80°C | Moderate-High |
Note: Data for Raney® Nickel is based on the reduction of the closely related 4-methoxy-2-nitro-benzamide. Yields for other agents are typical for aromatic nitro group reductions and may vary for the specific substrate.
Visualizing the Chemical Transformation
The fundamental process involves the reduction of a nitro group (-NO₂) to an amine group (-NH₂).
Caption: General reaction pathway for the reduction.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Researchers should adapt these protocols based on laboratory safety standards and specific substrate requirements.
Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is a clean and highly efficient method, often providing high yields and purity.
Procedure:
-
A suspension of this compound (e.g., 35 mmol) in ethanol (200 ml) is prepared in a high-pressure hydrogenation vessel.
-
Raney® Nickel catalyst (approx. 4.0 g, as a slurry in ethanol) is carefully added to the suspension.
-
The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 psi.
-
The reaction mixture is stirred vigorously at room temperature for approximately 48 hours, or until hydrogen uptake ceases.
-
Upon completion, the vessel is carefully depressurized.
-
The reaction mixture is filtered through a pad of celite to remove the Raney® Nickel catalyst. The catalyst bed is washed with additional solvent (e.g., DMF or ethanol).
-
The solvent from the combined filtrates is removed under reduced pressure to yield the crude 2-amino-N-methoxybenzamide.
Reduction with Tin(II) Chloride (SnCl₂)
Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro compounds under acidic conditions. It is known for its mildness and tolerance of various functional groups.
Procedure:
-
This compound (1 equivalent) is dissolved in ethanol.
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) is added to the solution.
-
Concentrated hydrochloric acid is added, and the mixture is heated to 70°C for approximately 30 minutes.
-
The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated.
-
The residue is treated with a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.
Reduction with Iron (Fe) Powder in Acetic Acid
The Béchamp reduction, using iron in an acidic medium, is an economical and historically significant method for large-scale production.
Procedure:
-
This compound (1 equivalent) is dissolved in a mixture of ethanol and water.
-
Iron powder (typically 3-5 equivalents) and a catalytic amount of acetic acid are added.
-
The mixture is heated to reflux for 2-4 hours, with vigorous stirring.
-
Reaction progress is monitored by TLC.
-
Upon completion, the hot solution is filtered through celite to remove the iron and iron oxides.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The aqueous residue is basified with a solution of sodium carbonate or ammonia.
-
The product is extracted with a suitable organic solvent, such as ethyl acetate.
-
The organic extracts are combined, dried, and the solvent is evaporated to yield the amine.
General Experimental Workflow
The overall process for each reduction method follows a similar sequence of steps from reaction setup to product isolation.
Caption: A generalized workflow for the reduction experiment.
Conclusion
For the reduction of this compound, catalytic hydrogenation with Raney® Nickel offers the highest reported yield and a clean reaction profile, making it an excellent choice for laboratory-scale synthesis where the equipment is available. Tin(II) chloride provides a reliable and mild alternative, suitable for substrates with sensitive functional groups. The iron/acetic acid method remains a cost-effective option, particularly for larger-scale syntheses, though work-up can be more demanding. The choice ultimately rests on the specific requirements of the synthesis, including scale, purity needs, and available resources.
A Comparative Guide to Nitroaromatic Starting Materials in Heterocyclic Synthesis: N-Methoxy-2-nitrobenzamide vs. Traditional Precursors
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. The choice of starting material is critical, influencing reaction efficiency, functional group tolerance, and overall synthetic strategy. This guide provides an objective comparison of N-Methoxy-2-nitrobenzamide with other common nitroaromatic starting materials—2-nitrobenzoic acid, 2-nitrobenzonitrile, and 2-nitrotoluene—for the synthesis of quinazolinones and indoles, two privileged scaffolds in drug discovery.
Executive Summary
This compound, a Weinreb amide derivative, offers a compelling alternative to traditional nitroaromatic precursors. Its primary advantage lies in the stability of the N-methoxyamide group to a range of reaction conditions, which can prevent over-addition or unwanted side reactions commonly observed with other functional groups. This attribute can lead to cleaner reactions and higher yields of the desired intermediate, the corresponding 2-aminobenzamide derivative, which is a key precursor for various heterocyclic systems.
While direct, one-pot conversions from this compound to heterocycles are less commonly reported, its value is realized in a two-step process involving reduction followed by cyclization. This guide presents a comparative analysis of the synthetic routes to representative quinazolinone and indole structures from each of the four starting materials, supported by experimental data and detailed protocols.
Comparison of Starting Materials for 2-Phenylquinazolin-4(3H)-one Synthesis
The synthesis of 2-phenylquinazolin-4(3H)-one is a common benchmark for evaluating synthetic methodologies. The following table summarizes the typical reaction pathways and reported yields starting from the four nitroaromatic compounds.
| Starting Material | Typical Synthetic Route | Key Reagents & Conditions | Reported Yield |
| This compound | 1. Reduction of nitro group2. Cyclization with benzaldehyde | 1. H₂, Pd/C, MeOH2. PhCHO, Fluorescein, TBHP, visible light | ~89% (for cyclization step) |
| 2-Nitrobenzoic Acid | 1. Formation of 2-nitrobenzamide2. Reduction of nitro group3. Cyclization with benzaldehyde | 1. SOCl₂, NH₄OH2. SnCl₂·2H₂O, EtOH3. PhCHO, Fluorescein, TBHP, visible light | 60-70% (overall) |
| 2-Nitrobenzonitrile | One-pot reductive cyclization with benzyl alcohol | Cu(OAc)₂, K₂CO₃, Benzyl alcohol, 120°C | Up to 90% |
| 2-Nitrotoluene | Not a common precursor for quinazolinones | - | - |
Comparison of Starting Materials for 7-Methylindole Synthesis
The synthesis of substituted indoles is another critical area of organic synthesis. The Bartoli and Cadogan-Sundberg reactions are prominent methods starting from nitroaromatics.
| Starting Material | Named Reaction | Key Reagents & Conditions | Reported Yield |
| This compound | Not a direct precursor for standard named indole syntheses. | - | - |
| 2-Nitrobenzoic Acid | Not a direct precursor for standard named indole syntheses. | - | - |
| 2-Nitrobenzonitrile | Not a direct precursor for standard named indole syntheses. | - | - |
| 2-Nitrotoluene | Bartoli Indole Synthesis | Vinyl Grignard reagent, THF, -40°C to rt | ~33-70%[1] |
| Cadogan-Sundberg Indole Synthesis (via 2-methyl-β-nitrostyrene) | P(OEt)₃, heat | ~50-70% |
Experimental Protocols
Synthesis of 2-Phenylquinazolin-4(3H)-one from this compound
Step 1: Reduction of N-Methoxy-N-methyl-2-nitrobenzamide
-
To a solution of N-methoxy-N-methyl-2-nitrobenzamide (1.0 eq) in methanol, 10% Palladium on carbon (0.1 eq) is added.
-
The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.
-
The reaction is monitored by TLC. Upon completion, the catalyst is filtered off through a pad of Celite, and the solvent is removed under reduced pressure to yield 2-amino-N-methoxy-N-methylbenzamide, which is used in the next step without further purification.
Step 2: Cyclization to 2-Phenylquinazolin-4(3H)-one [2]
-
To a solution of 2-amino-N-methoxy-N-methylbenzamide (1.0 eq) and benzaldehyde (1.2 eq) in acetonitrile, fluorescein (10 mol%) and tert-butyl hydroperoxide (TBHP, 2.0 eq) are added.
-
The reaction mixture is stirred under visible light irradiation (e.g., blue LEDs) at room temperature for 12-24 hours.
-
The progress of the reaction is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-phenylquinazolin-4(3H)-one.
Synthesis of 2-Phenylquinazolin-4(3H)-one from 2-Nitrobenzonitrile[3]
-
A mixture of 2-nitrobenzonitrile (1.0 eq), benzyl alcohol (2.0 eq), copper(II) acetate (10 mol%), and potassium carbonate (2.0 eq) in a suitable solvent (e.g., DMSO) is heated at 120°C for 16-24 hours under an air atmosphere.[3]
-
The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield 2-phenylquinazolin-4(3H)-one.
Synthesis of 7-Methylindole from 2-Nitrotoluene (Bartoli Indole Synthesis)[1]
-
A solution of 2-nitrotoluene (1.0 eq) in anhydrous THF is cooled to -40°C under an inert atmosphere.
-
A solution of vinylmagnesium bromide (3.0 eq) in THF is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford 7-methylindole.
Signaling Pathways and Experimental Workflows
Reductive Cyclization Pathway for Quinazolinone Synthesis
Caption: General workflow for quinazolinone synthesis.
Bartoli Indole Synthesis Pathway
Caption: Key steps in the Bartoli indole synthesis.
Discussion and Conclusion
This compound proves to be a valuable starting material for the synthesis of quinazolinones, proceeding through a stable 2-amino-N-methoxy-N-methylbenzamide intermediate. The Weinreb amide functionality is advantageous as it is generally stable to many reductive conditions used for the nitro group and can prevent side reactions that may occur with carboxylic acids or nitriles. While it may not offer a one-pot synthesis from the nitro compound, the high yield and clean conversion in the cyclization step make it an attractive option for complex molecule synthesis where protecting groups might otherwise be necessary.
2-Nitrobenzoic acid is a versatile and inexpensive starting material. However, its conversion to quinazolinones typically requires more steps, including the formation of the amide and subsequent reduction, which can lower the overall yield.
2-Nitrobenzonitrile offers a more direct route to quinazolinones through one-pot reductive cyclization methodologies. This approach is atom-economical and can provide high yields, making it a strong contender for efficient synthesis.
2-Nitrotoluene is the precursor of choice for specific indole syntheses like the Bartoli and Cadogan-Sundberg reactions. These methods allow for the construction of the indole core with substitution patterns that may be difficult to achieve through other routes.
Ultimately, the choice of the optimal nitroaromatic starting material will depend on the specific target molecule, the desired substitution pattern, and the overall synthetic strategy. This compound should be considered a strong candidate when a clean and high-yielding synthesis of a 2-amino-benzamide intermediate is crucial for the subsequent construction of complex heterocyclic systems.
References
The Pivotal Role of N-Methoxy-2-nitrobenzamide Scaffolds in Bioactive Molecule Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel bioactive molecules is a continuous endeavor. The synthesis of these molecules often relies on versatile building blocks that can be efficiently incorporated into complex structures. Among these, N-Methoxy-2-nitrobenzamide and its derivatives have emerged as valuable synthons, offering a unique combination of functionalities that facilitate the construction of a diverse range of biologically active compounds. This guide provides a comprehensive comparison of the efficacy of this compound-related structures in the synthesis of bioactive molecules, supported by experimental data and detailed protocols.
The presence of both a methoxy and a nitro group on the benzamide scaffold imparts distinct chemical properties that are advantageous in medicinal chemistry. The nitro group, a strong electron-withdrawing group, can activate the aromatic ring for nucleophilic substitution, serve as a precursor for an amino group allowing for further derivatization, and is itself a pharmacophore in certain classes of drugs. The methoxy group, an electron-donating group, can influence the electronic environment of the molecule, impact its metabolic stability, and provide a handle for creating specific interactions with biological targets.
Comparative Efficacy in the Synthesis of Bioactive Molecules
The utility of methoxy- and nitro-substituted benzamides is evident in their application in the synthesis of potent inhibitors of crucial biological pathways, such as the Hedgehog and STAT3 signaling pathways, which are often dysregulated in cancer.
Performance in Synthesizing Hedgehog Pathway Inhibitors
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. Small molecule inhibitors targeting the Smoothened (SMO) receptor are a key therapeutic strategy. A series of 2-methoxybenzamide derivatives have been synthesized and evaluated as Hh signaling pathway inhibitors.
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| Vismodegib (Control) | FDA-approved SMO inhibitor | SMO | 3 | [1][2] |
| Compound 21 | 2-methoxybenzamide derivative | SMO | 39 (WT), 96 (D477G mutant) | [1][2] |
| Compound 3c | N-(2-pyrimidinylamino) benzamide derivative | Hh pathway | 5.0 | [3][4] |
| Compound 15h | 4-(2-pyrimidinylamino)benzamide derivative | Hh pathway | 0.050 | [3] |
As shown in the table, novel benzamide derivatives, including those with methoxy substitutions, have demonstrated potent inhibition of the Hedgehog pathway, with some compounds exhibiting nanomolar efficacy, comparable to or even exceeding the potency of the approved drug Vismodegib.[1][2][3][4]
Performance in Synthesizing STAT3 Signaling Inhibitors
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and metastasis. Direct inhibition of STAT3 is a promising anticancer strategy. N-substituted sulfamoylbenzamide derivatives, based on the structure of Niclosamide, have been developed as STAT3 inhibitors.
| Compound ID | Structure | Target | IC50 (µM) | Cell Lines | Reference |
| Niclosamide (Control) | Salicylanilide derivative | STAT3 | ~1.0 | MDA-MB-231, HCT-116, SW480 | [5] |
| Compound B12 | N-substituted Sulfamoylbenzamide | IL-6/STAT3 signaling | 0.61-1.11 | MDA-MB-231, HCT-116, SW480 | [5] |
| Compound 14aa | Peptidomimetic | STAT3 dimerization | >50 (EMSA), 5 (FP) | In vitro | [6] |
| Compound 14ba | Peptidomimetic | STAT3 dimerization | 5 ± 1 | In vitro | [6] |
The data indicates that modifications of the benzamide core, including the incorporation of sulfamoyl groups, can lead to potent STAT3 inhibitors with sub-micromolar IC50 values.[5]
Experimental Protocols
General Synthesis of N-substituted Methoxy-Nitrobenzamides
A common route for the synthesis of N-substituted benzamides involves the coupling of a carboxylic acid with an amine. For methoxy-nitrobenzoic acids, this can be achieved through the following general procedure:
-
Activation of the Carboxylic Acid: 4-Methoxy-3-nitrobenzoic acid (1 equivalent) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2 equivalents) are added. The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.
-
Amine Coupling: The desired amine (1 equivalent) is added to the reaction mixture. The reaction is stirred at room temperature for 2-16 hours, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1 M HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-substituted methoxy-nitrobenzamide.
Antiproliferative Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][8]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-231, K562, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 M HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key signaling pathways targeted by bioactive molecules derived from this compound scaffolds and a general experimental workflow.
Caption: The Hedgehog signaling pathway is activated upon ligand binding to PTCH1, relieving its inhibition of SMO.
Caption: The JAK-STAT3 signaling pathway is activated by cytokines, leading to the transcription of target genes.
Caption: A general workflow for the synthesis and evaluation of bioactive molecules using this compound derivatives.
Conclusion
This compound and its structural analogs represent a powerful and versatile class of building blocks for the synthesis of novel bioactive molecules. Their utility is demonstrated in the development of potent inhibitors for critical cancer-related signaling pathways. The ability to readily modify the benzamide scaffold allows for the fine-tuning of pharmacological properties, leading to the identification of lead compounds with high efficacy and selectivity. The experimental protocols and data presented in this guide underscore the significant potential of these synthons in modern drug discovery and development. Further exploration of the chemical space around the this compound core is warranted to uncover new therapeutic agents for a range of diseases.
References
- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00732G [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of 4-(2-pyrimidinylamino) benzamides inhibitors of hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and antiproliferative activities of novel benzamides derivatives as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Catalysts for the Hydrogenation of N-Methoxy-2-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
The reduction of the nitro group in N-Methoxy-2-nitrobenzamide to an amine is a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The efficiency and selectivity of this hydrogenation reaction are highly dependent on the choice of catalyst. This guide provides an objective comparison of commonly used catalysts for this transformation, supported by available experimental data for structurally related compounds.
Catalyst Performance Comparison
The selection of an appropriate catalyst is paramount for achieving high yield and purity of the desired product, 2-Amino-N-methoxybenzamide. Below is a summary of the performance of three widely used catalysts—Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel—in the hydrogenation of aromatic nitro compounds, with specific examples relevant to the structure of this compound.
| Catalyst | Substrate | Reaction Conditions | Yield | Selectivity | Key Observations |
| Raney Nickel | 4-Methoxy-2-nitro-benzamide | EtOH, 50 psi H₂, Room Temperature, 48h | 95% | High | Effective for the hydrogenation of a closely related substrate, indicating high potential for this compound.[1] The reaction is selective for the nitro group reduction. |
| Palladium on Carbon (Pd/C) | o-Nitrobenzenes | 1 atm H₂, 20-40°C, Organic Solvents | - | High | Hydrogenation over Pd/C proceeds cleanly without the formation of intermediate products under mild conditions.[2] It is a widely used and effective catalyst for nitro group reduction. |
| Platinum on Carbon (Pt/C) | Aromatic Nitro Compounds | - | - | - | Pt/C is a well-established catalyst for the hydrogenation of aromatic nitro compounds. Specific data for this compound is not readily available, but its general effectiveness is noted in the literature. |
Note: Direct comparative studies on "this compound" are limited in publicly available literature. The data presented for Raney Nickel is on a structurally very similar compound and is expected to be highly representative. Pd/C and Pt/C are known to be effective for this type of transformation, but specific yields and optimal conditions for this compound may require experimental optimization.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the hydrogenation of aromatic nitro compounds using the discussed catalysts.
Raney Nickel Catalyzed Hydrogenation of 4-Methoxy-2-nitro-benzamide
This protocol is based on the successful synthesis of 2-Amino-4-methoxybenzamide[1].
-
Reaction Setup: A suspension of 4-methoxy-2-nitro-benzamide (6.9 g, 35.1 mmol) in ethanol (200 ml) is placed in a suitable hydrogenation vessel.
-
Catalyst Addition: Raney-Ni (4.0 g, slurry washed with ethanol) is carefully added to the reaction mixture.
-
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to 50 psi. The reaction mixture is stirred at room temperature for 48 hours.
-
Work-up: The catalyst is removed by filtration through a pad of celite and washed with dimethylformamide (DMF). The solvent is then evaporated under reduced pressure to yield the product.
General Procedure for Pd/C Catalyzed Hydrogenation of Aromatic Nitro Compounds
This is a general procedure adaptable for this compound.
-
Reaction Setup: The nitroaromatic compound is dissolved in a suitable solvent (e.g., ethanol, methanol, ethyl acetate) in a hydrogenation flask.
-
Catalyst Addition: 5-10 mol% of Pd/C (e.g., 10% Pd on activated carbon) is added to the solution.
-
Hydrogenation: The flask is connected to a hydrogen source (balloon or hydrogenation apparatus) and the reaction mixture is stirred at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.
Visualizing the Process
To better understand the experimental workflow and the chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Caption: Simplified reaction pathway for the hydrogenation of a nitro group to an amine.
Conclusion
Both Raney Nickel and Palladium on carbon are highly effective catalysts for the reduction of the nitro group in aromatic compounds, with Raney Nickel demonstrating a high yield for a closely related substrate. The choice between these catalysts may depend on factors such as cost, catalyst handling (Raney Nickel can be pyrophoric), and the presence of other functional groups in the molecule that might be sensitive to specific catalysts. For the hydrogenation of this compound, both catalysts represent excellent starting points for process development. Further optimization of reaction conditions for each catalyst is recommended to achieve the desired efficiency and selectivity for a specific application.
References
"N-Methoxy-2-nitrobenzamide" as a building block compared to similar reagents
N-Methoxy-2-nitrobenzamide: A Comparative Guide for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. This compound is a bifunctional reagent with significant potential in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[1][2] This guide provides a comparative analysis of this compound against similar reagents, offering insights into its potential advantages and applications. Due to the limited direct experimental data on this compound, this comparison is based on the well-established reactivity of its constituent functional groups: the N-methoxyamide (Weinreb amide) moiety and the ortho-nitroaryl system.
Core Attributes of this compound
This compound combines the versatile reactivity of an N-methoxyamide with the directing and electron-withdrawing properties of a 2-nitro group. The N-methoxyamide group is a well-known precursor for the synthesis of ketones and aldehydes upon reaction with organometallic reagents, due to the stability of the tetrahedral intermediate.[3] The ortho-nitro group is a strong electron-withdrawing group that can act as a directing group in aromatic substitution reactions and participate in cyclization reactions.[4][5][6][7][8]
Comparative Analysis with Alternative Reagents
The utility of this compound as a building block can be best understood by comparing it with other classes of reagents commonly employed in similar synthetic transformations.
| Feature | This compound (Inferred) | 2-Nitrobenzoic Acid | N,N-Dimethyl-2-nitrobenzamide | N-Methoxy-N-methylbenzamide (Weinreb Amide) |
| Primary Function | Precursor for heterocycle synthesis, ortho-functionalization. | Starting material for amides and esters. | Amide for general transformations. | Precursor for ketones and aldehydes. |
| Key Reactive Site | Amide N-H, ortho-nitro group, amide carbonyl. | Carboxylic acid. | Amide carbonyl. | Amide carbonyl. |
| Potential for Cyclization | High, via reduction of the nitro group and intramolecular cyclization. | Requires activation and reaction with a dinucleophile. | Possible, but less facile than the N-methoxy derivative. | Not applicable for cyclization involving the amide nitrogen. |
| Susceptibility to Nucleophiles | The amide carbonyl is reactive towards strong nucleophiles (e.g., Grignard reagents). | The carboxylic acid requires activation (e.g., to acid chloride). | The amide carbonyl is relatively unreactive to many nucleophiles. | The amide carbonyl readily reacts with organometallics to form a stable tetrahedral intermediate.[3] |
| Directing Group Effect | The nitro group is a meta-director for electrophilic aromatic substitution and an ortho,para-director for nucleophilic aromatic substitution.[4][5][6][7][8] | The carboxylic acid group is a meta-director. | The dimethylamido group is an ortho,para-director. | The N-methoxy-N-methylamido group is an ortho,para-director. |
| Stability | Expected to be a stable, crystalline solid. | Stable, crystalline solid. | Stable, often crystalline solid. | Generally stable, often an oil or low-melting solid. |
Experimental Protocols and Reaction Pathways
Illustrative Synthetic Pathway: Synthesis of 2-Amino-N-methoxybenzamide
A key transformation of this compound is the reduction of the nitro group to an amine. This amine can then undergo intramolecular cyclization with the adjacent N-methoxyamide, or the N-methoxyamide can be used as a handle for further functionalization prior to cyclization.
Caption: Proposed reaction pathway for the conversion of this compound to heterocyclic scaffolds via a key amine intermediate.
Generalized Experimental Protocol: Weinreb Amide Formation from 2-Nitrobenzoic Acid
This protocol describes a general method for the synthesis of N-methoxyamides (Weinreb amides) from a carboxylic acid, which can be adapted for the synthesis of this compound.
Materials:
-
2-Nitrobenzoic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
Oxalyl chloride or Thionyl chloride
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Acid Chloride Formation: To a solution of 2-nitrobenzoic acid in anhydrous DCM, add a catalytic amount of DMF followed by the slow addition of oxalyl chloride or thionyl chloride at 0 °C. The reaction mixture is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 2-nitrobenzoyl chloride.
-
Amide Formation: The crude 2-nitrobenzoyl chloride is dissolved in anhydrous DCM and cooled to 0 °C. A solution of N,O-dimethylhydroxylamine hydrochloride and pyridine (or triethylamine) in DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction mixture is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
Logical Workflow for Utilizing this compound
The strategic use of this compound in a synthetic campaign involves a logical progression of steps, from initial functionalization to the final cyclization to form the desired heterocyclic core.
Caption: Decision workflow for the synthetic application of this compound.
Conclusion
References
- 1. Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. [PDF] Recent Developments in Weinreb Synthesis and Their Applications | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
The Enduring Utility of Weinreb Amides in Ketone and Aldehyde Synthesis: A Comparative Mechanistic Guide
For researchers, scientists, and professionals in drug development, the precise and controlled formation of carbon-carbon bonds is a cornerstone of organic synthesis. Among the arsenal of available methods, the Weinreb amide stands out as a robust and versatile tool for the synthesis of ketones and aldehydes, effectively mitigating the common issue of over-addition that plagues reactions with more traditional acylating agents. This guide provides a detailed mechanistic examination of Weinreb amide reactivity, compares its performance with alternative methods, and furnishes the necessary experimental protocols for its successful implementation.
The challenge of converting carboxylic acid derivatives into ketones via reaction with organometallic reagents is often hampered by the reactivity of the ketone product itself, which can undergo a second nucleophilic attack to yield a tertiary alcohol. The Weinreb amide, or N-methoxy-N-methylamide, developed by Steven M. Weinreb and Steven Nahm in 1981, elegantly circumvents this problem through the formation of a stable, chelated tetrahedral intermediate.
The Mechanism of Action: A Stabilized Intermediate is Key
The efficacy of the Weinreb amide lies in its unique ability to stabilize the tetrahedral intermediate formed upon nucleophilic attack by an organometallic reagent (e.g., a Grignard or organolithium reagent). The N-methoxy group plays a crucial role in chelating the metal ion (Li⁺ or Mg²⁺) with the carbonyl oxygen, forming a stable five-membered ring. This chelated intermediate is unreactive towards further nucleophilic addition and only collapses to the desired ketone upon acidic workup.[1][2][3]
Caption: Mechanism of Weinreb Ketone Synthesis.
Performance Comparison: Weinreb Amides vs. Alternatives
The primary advantage of Weinreb amides is their ability to deliver ketones in high yields, avoiding the formation of tertiary alcohol byproducts. This section compares the performance of Weinreb amides with other common acylating agents.
| Acylating Agent | Substrate | Organometallic Reagent | Product | Yield (%) | Reference |
| Weinreb Amide | N-methoxy-N-methylbenzamide | 3-Fluorophenylmagnesium chloride | 3-Fluorobenzophenone | 92 | [4] |
| Weinreb Amide | N-methoxy-N-methyl-4-cyanobenzamide | 3-Fluorophenylmagnesium chloride | 4-Cyano-3'-fluorobenzophenone | 85 | [4] |
| Weinreb Amide | N-methoxy-N-methyl-thiophene-2-carboxamide | Phenylmagnesium bromide | 2-Benzoylthiophene | 88 | [4] |
| N,N-Boc₂ Amide | N,N-Bis(tert-butoxycarbonyl)benzamide | 3-Fluorophenylmagnesium chloride | 3-Fluorobenzophenone | 85 | [4] |
| N,N-Boc₂ Amide | N,N-Bis(tert-butoxycarbonyl)-4-cyanobenzamide | 3-Fluorophenylmagnesium chloride | 4-Cyano-3'-fluorobenzophenone | 78 | [4] |
| Acid Chloride | Benzoyl chloride | Phenylmagnesium bromide | Benzophenone | Often leads to tertiary alcohol | General Knowledge |
| Ester | Methyl benzoate | Phenylmagnesium bromide | Benzophenone | Often leads to tertiary alcohol | General Knowledge |
| Morpholine Amide | N-Benzoylmorpholine | Phenylmagnesium bromide | Benzophenone | 95 | [5] |
Aldehyde Synthesis via Reduction
Weinreb amides can also be selectively reduced to aldehydes using hydride reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). Similar to the reaction with organometallics, a stable chelated intermediate is formed, preventing over-reduction to the primary alcohol.
| Weinreb Amide Substrate | Reducing Agent | Product | Yield (%) |
| N-methoxy-N-methylcinnamamide | LiAlH₄ | Cinnamaldehyde | 85 |
| N-methoxy-N-methyl-4-phenylbutanamide | DIBAL-H | 4-Phenylbutanal | 90 |
| N-methoxy-N-methyl-cyclohexanecarboxamide | LiAlH₄ | Cyclohexanecarboxaldehyde | 82 |
Experimental Protocols
Synthesis of a Representative Weinreb Amide: N-Methoxy-N-methylbenzamide
Caption: Workflow for the synthesis of N-Methoxy-N-methylbenzamide.
Detailed Protocol:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane (DCM) at 0°C, add a suitable base such as pyridine or triethylamine (2.2 equivalents) dropwise.
-
To this stirring solution, add a solution of benzoyl chloride (1.0 equivalent) in DCM dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by distillation to afford pure N-methoxy-N-methylbenzamide.
Ketone Synthesis from a Weinreb Amide: Synthesis of Benzophenone
Detailed Protocol:
-
Prepare a solution of phenylmagnesium bromide (1.2 equivalents) in a suitable solvent like tetrahydrofuran (THF) or diethyl ether.
-
To a solution of N-methoxy-N-methylbenzamide (1.0 equivalent) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon or nitrogen), add the Grignard reagent dropwise.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield benzophenone.
Conclusion
The Weinreb amide continues to be an indispensable tool in modern organic synthesis, offering a reliable and high-yielding method for the preparation of ketones and aldehydes. Its ability to form a stable chelated intermediate effectively prevents the over-addition of organometallic and hydride reagents, a significant advantage over traditional acylating agents like acid chlorides and esters. While alternatives such as morpholine amides and N,N-Boc₂ amides also provide good yields in certain cases, the broad applicability and well-documented reliability of the Weinreb amide solidify its position as a preferred reagent for the controlled synthesis of carbonyl compounds. The detailed protocols provided herein offer a practical guide for the implementation of this powerful synthetic strategy.
References
Benchmarking the synthesis of "N-Methoxy-2-nitrobenzamide" against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common synthetic methodologies for the preparation of N-Methoxy-2-nitrobenzamide, a key intermediate in various pharmaceutical and agrochemical research and development programs. The performance of a two-step synthesis via an acid chloride intermediate is benchmarked against a one-step direct coupling approach. This comparison includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid in method selection and optimization.
Data Presentation
The following tables summarize the key quantitative parameters for the two synthetic routes to this compound. Yields are representative and may vary based on specific reaction conditions and scale.
Table 1: Comparison of Reagents and Reaction Conditions
| Parameter | Method 1: Two-Step (Acid Chloride) | Method 2: One-Step (Direct Coupling) |
| Starting Material | 2-Nitrobenzoic Acid | 2-Nitrobenzoic Acid |
| Amine Source | Methoxyamine Hydrochloride | Methoxyamine Hydrochloride |
| Activating Agent | Thionyl Chloride (SOCl₂) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt) |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIEA) |
| Solvent(s) | Toluene, Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Temperature | Step 1: Reflux (Toluene)Step 2: 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | Step 1: ~2 hoursStep 2: ~3 hours | ~12-18 hours |
Table 2: Performance Metrics
| Metric | Method 1: Two-Step (Acid Chloride) | Method 2: One-Step (Direct Coupling) |
| Overall Yield | 85-95% (Estimated) | 75-90% (Estimated) |
| Product Purity | High (after purification) | High (after purification) |
| Number of Steps | 2 | 1 |
| Work-up Complexity | Moderate (involves removal of excess SOCl₂ and aqueous washes) | Moderate (involves aqueous washes to remove urea byproduct and coupling agents) |
| Safety Considerations | Use of corrosive and toxic thionyl chloride requires a well-ventilated fume hood. | EDC and HOBt can be sensitizers. Standard laboratory precautions should be observed. |
Experimental Protocols
Method 1: Two-Step Synthesis via 2-Nitrobenzoyl Chloride
This method involves the initial conversion of 2-nitrobenzoic acid to its corresponding acid chloride, which is then reacted with methoxyamine.
Step 1: Synthesis of 2-Nitrobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitrobenzoic acid (1.0 eq).
-
Under a nitrogen atmosphere in a fume hood, add thionyl chloride (2.0 eq) to the flask.
-
Heat the mixture to reflux in a toluene solvent bath for approximately 2 hours, or until the evolution of HCl gas ceases.
-
After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure to yield crude 2-nitrobenzoyl chloride, which can be used directly in the next step.
Step 2: Synthesis of this compound
-
Dissolve methoxyamine hydrochloride (1.1 eq) in dichloromethane (DCM) in a separate flask and cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the methoxyamine solution to liberate the free base.
-
Slowly add a solution of 2-nitrobenzoyl chloride (1.0 eq) in DCM to the cooled methoxyamine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Method 2: One-Step Direct Coupling Synthesis
This method utilizes peptide coupling reagents to facilitate the direct formation of the amide bond between 2-nitrobenzoic acid and methoxyamine.
-
To a round-bottom flask, add 2-nitrobenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and methoxyamine hydrochloride (1.1 eq) in dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add diisopropylethylamine (DIEA, 3.0 eq) to the reaction mixture.
-
Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to remove the urea byproduct and any remaining starting materials.
Mandatory Visualization
The following diagrams illustrate the workflows for the two described synthetic methods.
Caption: Workflow for the two-step synthesis of this compound.
Caption: Workflow for the one-step direct coupling synthesis.
Unveiling the Cross-Reactivity Profile of N-Methoxy-2-nitrobenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential cross-reactivity of N-Methoxy-2-nitrobenzamide with a diverse range of functional groups. Understanding these interactions is critical for assessing off-target effects, predicting potential metabolic pathways, and ensuring the specificity of drug candidates. While direct experimental data for this specific compound is limited in published literature, this guide offers a predictive comparison based on the known reactivity of its constituent functional moieties: a Weinreb amide and a nitroaromatic ring. The presented data is hypothetical and intended to serve as a framework for guiding experimental investigation.
Predicted Cross-Reactivity Summary
The following table summarizes the predicted reactivity of this compound with common functional groups under standard physiological and synthetic conditions. The reactivity is categorized based on established principles of organic chemistry, where the electrophilic nature of the carbonyl carbon in the Weinreb amide and the potential for nucleophilic aromatic substitution on the nitro-substituted benzene ring are the primary considerations.
| Functional Group | Representative Compound | Predicted Reactivity Level | Potential Reaction Product(s) |
| Nucleophiles | |||
| Primary Amine | Butylamine | High | N-Butyl-2-nitrobenzamide |
| Secondary Amine | Diethylamine | Moderate | N,N-Diethyl-2-nitrobenzamide |
| Thiol | Cysteine | High | Thioester derivative |
| Hydroxide | Sodium Hydroxide | High | 2-Nitrobenzoic acid |
| Alkoxide | Sodium Methoxide | Moderate | Methyl 2-nitrobenzoate |
| Reducing Agents | |||
| Thiols (in excess) | Dithiothreitol (DTT) | Moderate to High | 2-Aminobenzamide derivatives (reduction of nitro group) |
| Hydrides | Sodium Borohydride | Low (amide), High (nitro) | N-Methoxy-2-aminobenzamide |
| Acids/Bases | |||
| Strong Acid | Hydrochloric Acid | Moderate | Hydrolysis to 2-nitrobenzoic acid |
| Strong Base | Sodium Hydroxide | High | Hydrolysis to 2-nitrobenzoic acid |
Experimental Protocols for Assessing Cross-Reactivity
To validate the predicted cross-reactivities, a standardized experimental approach is essential. The following protocol outlines a general method for incubating this compound with various functional groups and quantifying the extent of reaction.
General Incubation Protocol
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Test Compound Preparation: Prepare 100 mM stock solutions of each test compound (representing the functional groups) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4 for physiological conditions, or a suitable organic solvent for synthetic conditions).
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
10 µL of this compound stock solution (final concentration: 1 mM)
-
10 µL of the test compound stock solution (final concentration: 10 mM)
-
80 µL of the appropriate reaction buffer or solvent.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C for physiological relevance or room temperature for general reactivity) for a defined period (e.g., 1, 4, and 24 hours).
-
Quenching: At each time point, quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining this compound and the formation of any new products.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength determined by the absorbance maximum of this compound (e.g., 254 nm).
-
Quantification: Peak areas will be integrated and compared to a standard curve of this compound to determine the concentration.
Visualizing Experimental and Logical Frameworks
To further clarify the experimental process and the underlying chemical logic, the following diagrams are provided.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Caption: Logical relationships of potential cross-reactivity for this compound.
Conclusion
The provided guide serves as a foundational resource for investigating the cross-reactivity of this compound. Based on its chemical structure, reactions with strong nucleophiles and reducing agents are anticipated. The detailed experimental protocols and analytical methods offer a clear pathway for researchers to generate robust, quantitative data. This information is invaluable for the strategic advancement of drug development programs, enabling a more thorough understanding of a candidate's interaction profile and potential liabilities.
A Researcher's Guide to N-Methoxy-2-nitrobenzamide: A Comparative Review of its Applications in Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of synthetic intermediates is paramount to the successful and efficient construction of complex molecular architectures. N-Methoxy-2-nitrobenzamide, a specialized Weinreb amide, presents a valuable tool for the synthesis of ketones and other derivatives. This guide provides a comprehensive review of its applications, offering a comparative analysis with alternative synthetic methods, supported by experimental data and detailed protocols.
Core Application: A Gateway to Ketone Synthesis
The primary utility of this compound lies in its function as a stable and efficient acylating agent in the Weinreb ketone synthesis. This method is renowned for its ability to overcome the common challenge of over-addition of organometallic reagents, which often plagues reactions with more reactive acylating agents like acid chlorides and esters, leading to the formation of tertiary alcohols instead of the desired ketone.
The key to the Weinreb amide's success is the formation of a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent (e.g., Grignard or organolithium reagents). This intermediate remains intact until acidic workup, preventing a second nucleophilic addition. The ortho-nitro group in this compound can serve as a valuable functional handle for further synthetic transformations or can influence the electronic properties of the target molecule.
Workflow for Weinreb Ketone Synthesis
The general workflow for utilizing this compound in ketone synthesis is depicted below.
Comparative Analysis of Acylating Agents for Ketone Synthesis
While this compound offers a reliable route to 2-nitroaryl ketones, it is essential to consider alternative acylating agents. The choice of reagent often depends on factors such as substrate scope, functional group tolerance, reaction conditions, and cost.
| Acylating Agent | General Structure | Typical Reagent | Advantages | Disadvantages | Representative Yield (%) |
| This compound | 2-NO₂-C₆H₄-CON(OCH₃)CH₃ | Grignard or Organolithium Reagents | - High selectivity for ketone formation- Avoids over-addition- Stable intermediate- Nitro group for further functionalization | - Requires preparation of the Weinreb amide- May be less reactive than acid chlorides | 75-95% |
| 2-Nitrobenzoyl Chloride | 2-NO₂-C₆H₄-COCl | Organocadmium or Organocuprate Reagents | - Highly reactive- Readily available | - Prone to over-addition with more reactive organometallics- Moisture sensitive | 60-85% |
| Methyl 2-Nitrobenzoate | 2-NO₂-C₆H₄-COOCH₃ | Grignard or Organolithium Reagents | - Commercially available | - Less reactive than acid chlorides- Prone to over-addition- Can undergo competing enolization | 40-70% |
| 2-Nitrobenzoic Acid | 2-NO₂-C₆H₄-COOH | Organolithium Reagents (excess) | - Direct use of the carboxylic acid | - Requires at least two equivalents of the organolithium reagent- Can be lower yielding | 50-80% |
Experimental Protocols
Protocol 1: Synthesis of a 2-Nitroaryl Ketone using this compound (Weinreb Ketone Synthesis)
This protocol is a general representation of the Weinreb ketone synthesis.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen) is added the Grignard reagent (1.2 eq) dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-nitroaryl ketone.
Protocol 2: Synthesis of a 2-Nitroaryl Ketone using 2-Nitrobenzoyl Chloride
This protocol provides a comparative method using an acid chloride.
Materials:
-
2-Nitrobenzoyl chloride
-
Organocadmium reagent (e.g., Diphenylcadmium) or a Gilman reagent (e.g., Lithium diphenylcuprate)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the organocadmium or Gilman reagent (0.6 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere is added a solution of 2-nitrobenzoyl chloride (1.0 eq) in anhydrous diethyl ether dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is filtered through a pad of Celite®, and the filtrate is transferred to a separatory funnel.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the 2-nitroaryl ketone.
Further Synthetic Utility of the Nitro Group
The presence of the ortho-nitro group in the products derived from this compound opens avenues for a variety of subsequent transformations, enhancing its synthetic value.
The reduction of the nitro group to an amine is a common and highly useful transformation. The resulting 2-aminoaryl ketone is a key precursor for the synthesis of various heterocyclic compounds, including quinolines and benzodiazepines, which are prevalent scaffolds in medicinal chemistry. Additionally, the electron-withdrawing nature of the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution, allowing for the introduction of other functional groups.
Conclusion
This compound serves as a valuable and reliable synthetic intermediate, particularly for the synthesis of 2-nitroaryl ketones via the Weinreb ketone synthesis. Its primary advantage lies in the prevention of over-addition by organometallic reagents, leading to cleaner reactions and often higher yields of the desired ketone compared to more reactive acylating agents like acid chlorides and esters. While the preparation of the Weinreb amide is an additional step, the reliability and selectivity of the subsequent ketone synthesis often justify its use. The presence of the nitro group further enhances its utility, providing a handle for subsequent functionalization and the construction of complex, biologically relevant molecules. For researchers in drug discovery and organic synthesis, this compound represents a strategic choice for the controlled and efficient synthesis of important ketone intermediates.
Safety Operating Guide
Prudent Disposal of N-Methoxy-2-nitrobenzamide: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for N-Methoxy-2-nitrobenzamide was found. The following disposal procedures are based on the general principles of handling nitroaromatic and benzamide compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific guidelines and to ensure full compliance with local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The procedural steps outlined below are designed to ensure the safe handling and disposal of this chemical waste.
Waste Characterization and Hazard Assessment
Due to the absence of a specific SDS, a conservative approach must be taken by assessing the hazards associated with the functional groups present in this compound: the nitro group on a benzene ring and the amide group.
-
Nitroaromatic Compounds: These compounds are often toxic and can be reactive. Some are known to be flammable, and many are environmental hazards.
-
Benzamide Derivatives: While many are stable, some can have biological activity and may be considered toxic.
Based on these structural features, this compound should be treated as hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves are recommended. Ensure they are compatible with the solvents used.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary.
Segregation and Collection of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal.
-
Solid Waste:
-
Collect solid this compound waste in a dedicated, clearly labeled, and sealable container.
-
The container should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
Label the container as "Hazardous Waste: this compound".
-
-
Contaminated Labware:
-
Disposable items (e.g., weighing boats, contaminated paper towels) should be placed in the solid waste container.
-
Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste.
-
-
Liquid Waste (Solutions):
-
If this compound is in solution, collect it in a labeled, sealable, and compatible liquid waste container.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Indicate the full chemical composition, including all solvents and their approximate concentrations, on the waste label.
-
Step-by-Step Disposal Procedure
-
Consult Institutional Guidelines: Before initiating any disposal, review your organization's chemical hygiene plan and waste disposal guidelines. Contact your EHS office for specific instructions.
-
Prepare for Disposal: Work in a well-ventilated area, such as a fume hood. Ensure all necessary PPE is worn.
-
Package the Waste:
-
For solid waste, ensure the container is securely sealed to prevent any release of dust.
-
For liquid waste, ensure the container cap is tightly secured.
-
-
Label the Waste Container: Affix a completed hazardous waste tag to the container. This tag should include:
-
The full chemical name: "this compound"
-
The quantity of waste.
-
The date of accumulation.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
Store the Waste: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) until it is collected by the EHS department. The SAA should be a secure, well-ventilated area, away from ignition sources and incompatible chemicals.
-
Arrange for Pickup: Follow your institution's procedure for requesting a hazardous waste pickup.
Spill Management
In the event of a spill:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and the associated risks. For large or unknown spills, contact your EHS department immediately.
-
Cleanup (for minor spills):
-
Wear appropriate PPE.
-
If it is a solid, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.
-
If it is a liquid, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).
-
Place the absorbent material into the hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your supervisor and EHS department, as per your institution's policy.
Data Presentation
Since no specific quantitative data for this compound is available, the following table summarizes general hazard classifications for related compounds to inform a cautious approach to disposal.
| Chemical Class | Potential Hazards | Recommended Disposal Route |
| Nitroaromatic Compounds | Toxic, Flammable, Environmental Hazard | Incineration |
| Benzamide Derivatives | Toxic, Irritant, Biologically Active | Incineration or Landfill (pending analysis) |
Experimental Protocols
As this document pertains to disposal rather than experimental use, no experimental protocols are cited.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Personal protective equipment for handling N-Methoxy-2-nitrobenzamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Methoxy-2-nitrobenzamide. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the required equipment, based on guidelines for handling similar chemical compounds.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[1][2] |
| Eyes | Safety goggles | Tightly fitting chemical splash goggles are required to protect against splashes. Safety glasses with side shields can be used for low-risk manipulations.[1][3] |
| Respiratory | NIOSH-approved respirator | A NIOSH-certified organic vapor/particulate respirator should be used, especially when handling the powder form or when there is a risk of aerosolization.[1][2] |
| Body | Laboratory coat | A standard laboratory coat should be worn and fully buttoned. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[1][4] |
| Feet | Closed-toe shoes | Street shoes such as sandals or sneakers are not permitted in the laboratory. Sturdy, closed-toe shoes are mandatory to protect against spills.[4] |
Health Hazard Information
This compound is a compound that requires careful handling due to its potential health effects. Based on data from similar benzamide and nitro compounds, the primary hazards include:
| Hazard Type | Description |
| Acute Toxicity | Harmful if swallowed, potentially causing gastric pain, nausea, and vomiting.[5][6] |
| Skin and Eye Irritation | May cause skin and serious eye irritation upon contact.[7][8] |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory tract irritation.[7][8] |
| Genetic Defects | Suspected of causing genetic defects.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for safety and experimental integrity.
3.1. Preparation
-
Designate a Workspace: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing tools, solvents, and waste containers, are within reach to avoid leaving the designated area unexpectedly.
3.2. Handling
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the required amount of the compound in the fume hood. Use a spatula for transfers to minimize dust creation.
-
Dissolving: If dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood. Ensure proper ventilation is active throughout the experiment.
3.3. Post-Handling
-
Decontamination: Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.[6]
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination: gloves first, followed by the lab coat, and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3][9]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation
-
Solid Waste: Unused this compound and any grossly contaminated items (e.g., weighing paper, gloves) should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
4.2. Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Store waste containers in a designated, secondary containment area away from incompatible materials.
4.3. Final Disposal
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][10] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][10] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][10] |
| Minor Spill | For small spills, dampen the solid material with an inert solvent like 60-70% ethanol to prevent dust formation.[6] Carefully sweep the material into a designated waste container. Clean the spill area with soap and water. |
| Major Spill | Evacuate the area and alert your supervisor and institutional safety office immediately. Do not attempt to clean up a large spill without proper training and equipment. |
Visual Workflow and Relationship Diagrams
The following diagrams illustrate the standard operating procedure for handling this compound and the logical flow of emergency responses.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Flowchart for this compound Incidents.
References
- 1. download.basf.com [download.basf.com]
- 2. download.basf.com [download.basf.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. lobachemie.com [lobachemie.com]
- 6. BENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.ie [fishersci.ie]
- 10. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
